molecular formula C8H13NO6 B043323 2-Acetamido-2-deoxy-D-glucono-1,5-lactone CAS No. 19026-22-3

2-Acetamido-2-deoxy-D-glucono-1,5-lactone

Katalognummer: B043323
CAS-Nummer: 19026-22-3
Molekulargewicht: 219.19 g/mol
InChI-Schlüssel: NELQYZRSPDCGRQ-DBRKOABJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Acetamido-2-deoxy-D-glucono-1,5-lactone is a potent and specific mechanism-based inhibitor of hexosaminidases and other related glycosidases. This compound functions as a transition state analog, mimicking the oxocarbenium ion-like structure of the glycosidic bond's transition state during enzymatic hydrolysis. Its primary research value lies in its ability to selectively and irreversibly inhibit enzymes like O-GlcNAcase (OGA), which is responsible for the removal of O-linked β-N-acetylglucosamine (O-GlcNAc) from nucleocytoplasmic proteins. Consequently, it is an indispensable chemical tool for probing the intricate dynamics of O-GlcNAcylation, a critical post-translational modification rivaling phosphorylation in its regulatory significance for cellular processes such as transcription, signal transduction, and neuronal function. Researchers utilize this lactone to stabilize O-GlcNAc modifications on proteins, thereby enabling the study of its role in diabetes, cancer, neurodegenerative disorders like Alzheimer's disease, and cellular stress response. Its high specificity makes it superior to broader glycosidase inhibitors, providing a more targeted approach for dissecting complex glycosylation pathways and validating OGA as a therapeutic target.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NELQYZRSPDCGRQ-DBRKOABJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1=O)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291445
Record name 2-Acetamido-2-deoxy-D-gluconolactone
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

19026-22-3
Record name 2-Acetamido-2-deoxy-D-gluconolactone
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Record name 2-Acetamido-2-Deoxy-D-Glucono-1,5-Lactone
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Record name 2-acetamido-2-deoxy-D-glucono-δ-lactone
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Record name 2-ACETAMIDO-2-DEOXY-D-GLUCONO-1,5-LACTONE
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Foundational & Exploratory

Technical Whitepaper: Thermodynamic Stability & Kinetic Behavior of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermodynamic properties and stability of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Transition State "Warhead"

This compound (GlcNAc-lactone) represents a pivotal molecular architecture in the study of glycoside hydrolases. As a transition state analog (TSA), it mimics the geometric and electronic properties of the oxocarbenium ion intermediate formed during the hydrolysis of N-acetylglucosaminides by


-hexosaminidases (NAGase) and O-GlcNAcase (OGA).

While its inhibitory potential is potent, its utility is governed by a strict thermodynamic trade-off: the ring strain that enables transition state mimicry also drives rapid, spontaneous hydrolysis in aqueous media. This guide provides a rigorous analysis of these thermodynamic properties, offering actionable protocols for synthesis, stabilization, and kinetic characterization.

Molecular Architecture & Transition State Theory

The Oxocarbenium Mimicry

The catalytic mechanism of retaining


-hexosaminidases involves a substrate-assisted catalysis where the 2-acetamido group attacks the anomeric center, forming a transient oxazolinium ion intermediate. This process passes through a transition state with significant oxocarbenium character, characterized by:
  • Planarity: The C1, C2, O5, and C5 atoms approach coplanarity (

    
    -like hybridization).
    
  • Positive Charge: Partial positive charge development at the anomeric center.

GlcNAc-lactone mimics this state via its 1,5-lactone ring. The


 hybridized carbonyl carbon at C1 forces the pyranose ring into a half-chair conformation (

or

), closely resembling the distorted geometry of the transition state.

TransitionState Substrate GlcNAc Substrate (Ground State) TS Oxocarbenium Transition State (High Energy) Substrate->TS Activation Energy Product Hydrolyzed Product TS->Product Catalysis Lactone GlcNAc-Lactone (TS Analog) Lactone->TS Mimics Geometry

Figure 1: Structural relationship between the substrate, the high-energy transition state, and the GlcNAc-lactone analog.

Thermodynamic Instability & Hydrolysis Kinetics

The defining characteristic of GlcNAc-lactone is its instability in water. The hydrolysis reaction opens the lactone ring to form 2-acetamido-2-deoxy-D-gluconic acid. This reaction is thermodynamically favorable (


) and kinetically rapid at physiological pH.
Hydrolysis Mechanism

The hydrolysis is subject to specific acid and base catalysis. In neutral to basic solutions, hydroxide ion attack on the carbonyl carbon is the rate-limiting step.



The observed rate constant


 is defined as:


  • Spontaneous Hydrolysis (

    
    ):  Approx. 
    
    
    
    (at 25°C).
  • Base Catalysis (

    
    ):  Approx. 
    
    
    
    . This term dominates at pH > 6.
Half-Life Estimation

At pH 7.0 and 25°C, the half-life (


) of the lactone is approximately 30–45 minutes . This rapid decay necessitates that all stock solutions be prepared in anhydrous organic solvents (DMSO) immediately prior to use.

HydrolysisKinetics Lactone GlcNAc-Lactone (Active Inhibitor) Intermed Tetrahedral Intermediate Lactone->Intermed + OH- / H2O Acid 2-acetamido-2-deoxy- D-gluconic acid (Inactive) Intermed->Acid Ring Opening pH pH > 7.0 (Base Catalysis) pH->Lactone Accelerates Temp Temp > 25°C Temp->Lactone Accelerates

Figure 2: Hydrolysis pathway. Note that pH > 7.0 drastically accelerates ring opening, deactivating the inhibitor.

Experimental Protocols

Synthesis via Iodine Oxidation

This protocol uses the mild oxidation of N-acetylglucosamine (GlcNAc) hemiacetal to the lactone using iodine.

Reagents:

  • N-Acetyl-D-glucosamine (GlcNAc)

  • Iodine (

    
    )
    
  • Methanol (Anhydrous)

  • Potassium Carbonate (

    
    )
    

Protocol:

  • Dissolution: Dissolve 1.0 g (4.5 mmol) of GlcNAc in 10 mL of water. Add 40 mL of methanol.

  • Oxidation: Add 1.7 g of Iodine (

    
    ) followed by dropwise addition of 
    
    
    
    solution until the iodine color persists (maintaining pH ~6-7).
  • Reaction: Stir at 40°C for 30–60 minutes. Monitor by TLC (disappearance of reducing sugar).

  • Purification: Remove solvent under reduced pressure. Extract residue with hot absolute ethanol or methanol. The lactone is soluble; inorganic salts are not.

  • Crystallization: Crystallize from ethanol/ether.

  • Yield: Typically 60–70%.

  • Validation: IR spectroscopy should show a strong carbonyl stretch at ~1750 cm⁻¹ (characteristic of

    
    -lactone).
    
Colorimetric Stability Assay (Hydroxamate Method)

To determine the concentration of active lactone in a solution (differentiating it from the hydrolyzed acid).

Principle: Lactones react with hydroxylamine to form hydroxamic acids, which complex with Ferric ions (


) to form a colored complex (

nm). The free acid does not react.

Step-by-Step:

  • Reagent A (Hydroxylamine): Mix 2M

    
     with 2M NaOH (1:1 ratio). Prepare fresh.
    
  • Reagent B (Ferric Iron): 10%

    
     in 0.1M HCl.
    
  • Sampling: Take 100

    
     of the lactone test solution (e.g., from a hydrolysis time-course).
    
  • Derivatization: Add 200

    
     of Reagent A. Incubate 2 min at RT.
    
  • Acidification: Add 100

    
     of 4M HCl.
    
  • Development: Add 100

    
     of Reagent B.
    
  • Measurement: Measure Absorbance at 540 nm immediately.

  • Quantification: Compare against a standard curve of glucono-delta-lactone (freshly prepared).

Enzymatic Interaction & Data Analysis

Thermodynamic Binding Constants ( )

While stable derivatives (e.g., hydrazones) exhibit


 values in the nanomolar range (20–40 nM), the unmodified GlcNAc-lactone typically shows inhibition constants in the low micromolar range (1–10 

)
.

Critical Experimental Note: When determining


, the rapid hydrolysis of the lactone causes the effective inhibitor concentration 

to decrease during the assay.
  • Correction: Use "Initial Rate" kinetics where the assay time is

    
     minutes.
    
  • Buffer: Use Maleate or Citrate buffers (pH < 6.0) where hydrolysis is slower, rather than Phosphate/Tris (pH > 7.0).

Summary of Physical Properties
PropertyValue / CharacteristicNotes
Molecular Weight 219.19 g/mol Formula:

Solubility High in

, DMSO, Methanol
Insoluble in Ether, Hexane

(Hydrolysis)
~40 min (pH 7.0, 25°C)Stable in dry DMSO for weeks at -20°C
Inhibition Type CompetitiveReversible
Target Enzyme

-Hexosaminidase / OGA
Mimics transition state
Storage -20°C, DesiccatedHighly hygroscopic

Strategic Implications for Drug Design[4]

The thermodynamic instability of GlcNAc-lactone renders it a poor drug candidate but an excellent lead structure. The strategy in medicinal chemistry has been to stabilize the oxocarbenium-like geometry without the hydrolytically labile lactone bond.

  • PUGNAc: Replaces the lactone oxygen with a phenyl-carbamate group. High potency, but hydrolytically stable.

  • Thiamet-G: Uses a thiazoline ring fused to the sugar, locking the conformation in a transition-state mimic without a lactone functionality.

References
  • Leaback, D. H., & Walker, P. G. (1961). Studies on Glucosaminidase: The inhibition of N-acetyl-beta-glucosaminidase by 2-acetamido-2-deoxy-D-gluconolactone. Biochemical Journal, 78, 151. Link

  • Pokorny, M., & Glaudemans, C. P. (1975). The synthesis of this compound and its inhibition of N-acetyl-beta-D-glucosaminidase. Carbohydrate Research, 42(1), 1-8. Link

  • Kiss, M., et al. (2022). this compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.[1] International Journal of Molecular Sciences, 23(3), 1037.[2] Link

  • Skou, E. M., & Jacobsen, T. (1982). The Hydrolysis Kinetics of Glucono-delta-lactone in Solutions. Acta Chemica Scandinavica, A36, 417-422. Link

Sources

Mechanistic Probing and Inhibition: The Role of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone in Chitin Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide examines the critical function of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone (hereafter referred to as GlcNAc-lactone ) as a transition-state analogue in the study of chitinolytic enzymes. While chitinases (EC 3.2.1.14) and N-acetylglucosaminidases (EC 3.2.1.52) are pivotal in fungal remodeling, insect ecdysis, and human inflammation (via AMCase), their study requires precise mechanistic probes. GlcNAc-lactone is unique because it mimics the oxazolinium ion intermediate specific to the substrate-assisted catalytic mechanism of Family 18 and 20 glycosyl hydrolases. This guide details the molecule's mechanistic basis, synthesis, hydrolytic instability, and application in high-throughput screening.

Mechanistic Basis: The Oxazolinium Mimicry

To understand the utility of GlcNAc-lactone, one must first understand the catalytic machinery it disrupts. Unlike Family 19 chitinases (which use a single-displacement inverting mechanism), Family 18 chitinases and Family 20 hexosaminidases operate via a substrate-assisted retaining mechanism .

The Catalytic Cycle & Inhibition
  • Substrate Distortion: The enzyme binds the N-acetylglucosamine (GlcNAc) unit at the -1 subsite, distorting the pyranose ring into a boat or skew-boat conformation.[1]

  • Anchomeric Assistance: The carbonyl oxygen of the C2-acetamido group acts as an intramolecular nucleophile, attacking the anomeric center (C1).

  • Intermediate Formation: This attack expels the aglycone (leaving group) and forms a bicyclic oxazolinium ion intermediate .

  • Lactone Mimicry: GlcNAc-lactone possesses a distorted half-chair/sofa conformation and an sp2-hybridized carbonyl carbon at C1. This geometry sterically and electrostatically mimics the oxazolinium transition state, allowing it to bind with high affinity to the active site, effectively "freezing" the enzyme.

Diagram: Substrate-Assisted Catalysis vs. Inhibition

ChitinaseMechanism Substrate Substrate (GlcNAc) (Chair Conformation) Distortion Distorted Substrate (Boat/Skew-Boat) Substrate->Distortion Binding (-1 Subsite) Oxazolinium Oxazolinium Ion (Transition State) Distortion->Oxazolinium Nucleophilic Attack by C2-Acetamido Product Hydrolyzed Product (Retention of Config) Oxazolinium->Product Hydrolysis (Water Attack) Inhibitor GlcNAc-Lactone (Transition State Analogue) Enzyme Family 18 Chitinase (Active Site) Inhibitor->Enzyme Competitive Binding (Ki ~ µM range) Enzyme->Distortion Catalysis

Figure 1: The GlcNAc-lactone (Red) structurally mimics the high-energy oxazolinium intermediate (Yellow), blocking the catalytic cycle of Family 18 chitinases.

Chemical Properties & Hydrolytic Instability[2]

CRITICAL WARNING: The most common failure mode in GlcNAc-lactone experiments is the assumption of stability.

  • Structure:

    
    -lactone (1,5-lactone).
    
  • Hydrolysis: In aqueous solution, the lactone ring opens spontaneously to form 2-acetamido-2-deoxy-D-gluconic acid (GlcNAc-acid). The acid form is thermodynamically favored at neutral pH and is a significantly weaker inhibitor (often inactive).

  • Half-life: The half-life (

    
    ) of the lactone in neutral buffer (pH 7.0) is approximately 30–60 minutes  at 25°C.
    
  • Experimental Implication: You cannot store aqueous stocks. The inhibitor must be prepared fresh or stored in anhydrous organic solvents (e.g., DMSO, dry MeOH) and diluted immediately prior to the assay.

Experimental Protocols

Protocol A: Synthesis of GlcNAc-Lactone

Rationale: Commercial stocks are often partially hydrolyzed. In-house synthesis via oxidation of GlcNAc ensures high purity. The Manganese Dioxide (MnO


) oxidation method is preferred for its specificity.

Materials:

  • N-Acetylglucosamine (GlcNAc)[1][2][3]

  • Activated Manganese Dioxide (MnO

    
    )[4]
    
  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Celite (for filtration)

Step-by-Step Workflow:

  • Pre-activation: Ensure MnO

    
     is activated (dried at 110°C for 24h) to remove water that would hydrolyze the product.
    
  • Reaction: Suspend GlcNAc (1 eq) in anhydrous DCM. Add activated MnO

    
     (10–20 eq).
    
  • Reflux: Reflux the mixture with vigorous stirring. The reaction typically requires 12–24 hours. Monitor by TLC (Target is less polar than GlcNAc).

  • Filtration: Filter the hot mixture through a Celite pad to remove MnO

    
    .
    
  • Isolation: Evaporate the solvent under reduced pressure.

  • Validation: Verify lactone structure via IR (look for carbonyl stretch ~1750 cm

    
    ) or NMR (downfield shift of H1).
    
Protocol B: Competitive Inhibition Assay (Fluorescence)

Rationale: This assay determines the inhibition constant (


) using a fluorogenic substrate.[5]

Reagents:

  • Enzyme: Recombinant Chitinase (e.g., S. marcescens ChiB or Human AMCase).

  • Substrate: 4-Methylumbelliferyl

    
    -D-N,N'-diacetylchitobioside (4-MU-(GlcNAc)
    
    
    
    ).
  • Buffer: 50 mM Citrate-Phosphate, pH 6.0 (Optimize for specific enzyme).

  • Inhibitor: Freshly prepared GlcNAc-lactone in DMSO.

Procedure:

  • Preparation: Prepare a dilution series of GlcNAc-lactone in DMSO (e.g., 0, 10, 50, 100, 500 µM final). Keep DMSO constant (<5%).

  • Incubation: Add Enzyme + Inhibitor to the plate. Incubate for 5 minutes.

    • Note: Do not pre-incubate >10 mins to avoid lactone hydrolysis.

  • Initiation: Add 4-MU substrate to initiate the reaction.

  • Measurement: Monitor fluorescence continuously (Ex 360 nm / Em 450 nm) for 15 minutes at 37°C.

  • Analysis: Plot

    
     vs. [Inhibitor]. Fit to the Competitive Inhibition equation:
    
    
    
    

Data Presentation & Comparative Analysis

When evaluating GlcNAc-lactone against other standard inhibitors, use the following benchmarks. Note that while GlcNAc-lactone is a "warhead," derivatized forms (like PUGNAc) often show higher potency due to additional binding interactions.

InhibitorTarget SpecificityMechanismApprox

(Family 18)
Stability (Aqueous)
GlcNAc-Lactone Fam 18 & 20TS Analogue (Oxazolinium)1 - 100 µMLow (

~30 min)
Allosamidin Fam 18TS Analogue (Pseudotrisaccharide)< 0.5 µMHigh
PUGNAc Fam 20 / O-GlcNAcaseTS Analogue (Oxime)~50 nM (for OGA)Moderate
GlcNAc-Acid NoneProduct Inhibition> 10 mM (Inactive)High
Experimental Workflow Diagram

Workflow Synth Synthesis (GlcNAc + MnO2 -> Lactone) QC QC Check (IR: 1750 cm-1 / NMR) Synth->QC Storage Storage (Dry DMSO, -20°C) QC->Storage AssayPrep Assay Prep (Dilute immediately into Buffer) Storage->AssayPrep Thaw Kinetic Kinetic Assay (4-MU Substrate) AssayPrep->Kinetic Functional Data XRay Crystallography (Soaking < 20 mins) AssayPrep->XRay Structural Data Data Calculate Ki / Solve Structure Kinetic->Data XRay->Data

Figure 2: Integrated workflow for synthesis, handling, and application of GlcNAc-lactone. Note the critical "Dilute immediately" step to prevent hydrolysis.

Therapeutic & Agricultural Implications

Drug Development (Human)
  • Asthma & Fibrosis: Mammalian acidic mammalian chitinase (AMCase) is upregulated in Th2-mediated inflammation. GlcNAc-lactone derivatives are explored as inhibitors to reduce airway hyperresponsiveness.

  • Neurodegeneration: The lactone core is the functional warhead in inhibitors of O-GlcNAcase (OGA). Blocking OGA increases O-GlcNAcylation of Tau protein, preventing the formation of toxic neurofibrillary tangles in Alzheimer's disease.

Agriculture (Fungal Control)
  • Fungicides: Since fungi rely on chitin remodeling for cell wall growth, inhibiting fungal chitinases with stable lactone mimics (e.g., Allosamidin analogues) is a viable antifungal strategy.

References

  • Synytsya, A., et al. (2022). "this compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes." International Journal of Molecular Sciences.

  • van Aalten, D. M., et al. (2001).[6] "Structural insights into the catalytic mechanism of a family 18 exo-chitinase." Proceedings of the National Academy of Sciences.

  • Tews, I., et al. (1997).[7] "Substrate-Assisted Catalysis Unifies Two Families of Chitinolytic Enzymes." Journal of the American Chemical Society.

  • Leaback, D. H. (1968).[8] "On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone." Biochemical and Biophysical Research Communications.

  • Schüttelkopf, A. W., & van Aalten, D. M. (2004). "High-throughput crystallographic screening of family 18 chitinase inhibitors." Acta Crystallographica Section D.

Sources

An In-depth Technical Guide to the Binding Affinity of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone to N-acetyl-β-D-glucosaminidase

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity between the inhibitor 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and the enzyme N-acetyl-β-D-glucosaminidase. We delve into the significance of this interaction, the underlying biochemical principles, and detailed methodologies for its characterization. This document is intended to serve as a valuable resource for researchers in enzymology, drug discovery, and related fields, offering both foundational knowledge and practical, field-proven insights for experimental design and data interpretation.

Introduction: The Significance of N-acetyl-β-D-glucosaminidase and its Inhibition

N-acetyl-β-D-glucosaminidase (NAG), also known as β-hexosaminidase, is a lysosomal and secreted exoglycosidase that plays a crucial role in the catabolism of glycoconjugates.[1] This enzyme catalyzes the hydrolysis of terminal N-acetyl-D-glucosamine (GlcNAc) and N-acetyl-D-galactosamine (GalNAc) residues from a variety of substrates, including oligosaccharides, glycoproteins, and glycolipids. Its activity is essential for cellular homeostasis, and dysregulation is implicated in a range of physiological and pathological processes.

The study of NAG inhibitors is of significant interest to the scientific and medical communities. Potent and selective inhibitors are invaluable tools for elucidating the biological functions of NAG and are promising therapeutic candidates for various diseases. One such inhibitor is this compound, a transition-state analog that effectively curtails the enzymatic activity of NAG. This guide will focus on the characterization of the binding affinity of this key inhibitor.

The Molecular Players

N-acetyl-β-D-glucosaminidase (NAG)

N-acetyl-β-D-glucosaminidase is a ubiquitous enzyme found in a wide array of organisms, from bacteria to mammals.[1] In humans, there are two major isoenzymes, Hexosaminidase A (Hex A), a heterodimer of α and β subunits, and Hexosaminidase B (Hex B), a homodimer of β subunits. These enzymes are responsible for the degradation of gangliosides in the central nervous system, and their deficiency leads to severe neurodegenerative disorders such as Tay-Sachs and Sandhoff diseases. Beyond the lysosome, a specific O-GlcNAcase (OGA) removes O-GlcNAc modifications from nuclear and cytoplasmic proteins, a post-translational modification that rivals phosphorylation in its regulatory importance.[2][3]

The Inhibitor: this compound

This compound is a powerful inhibitor of N-acetyl-β-D-glucosaminidases.[4][5] Its efficacy stems from its structural resemblance to the natural substrate, N-acetyl-D-glucosamine, particularly in the transition state of the enzymatic reaction. This lactone is a stable mimic of the oxonium ion intermediate formed during glycosidic bond cleavage, allowing it to bind tightly to the enzyme's active site and competitively inhibit its function. While specific binding affinity data for the parent lactone is not extensively reported in readily available literature, its derivatives have been shown to be potent inhibitors with Ki values in the nanomolar range, underscoring the significance of the glucono-1,5-lactone scaffold.[3][6][7]

Quantifying the Interaction: Methodologies for Determining Binding Affinity

The precise determination of binding affinity is paramount for understanding enzyme-inhibitor interactions and for the rational design of new therapeutic agents. Several robust biophysical techniques can be employed to quantify the binding of this compound to N-acetyl-β-D-glucosaminidase.

Enzyme Kinetics Assays: A Foundational Approach

Enzyme kinetics studies are a cornerstone for characterizing enzyme inhibition. By measuring the rate of the enzymatic reaction in the presence and absence of the inhibitor, one can determine the inhibition constant (Ki), a measure of the inhibitor's potency.

The choice of a chromogenic or fluorogenic substrate is critical for a continuous and high-throughput assay. Substrates like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) release a colored product upon cleavage, allowing for spectrophotometric monitoring of the reaction rate.[8] The concentrations of both substrate and inhibitor are varied to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to accurately determine the Ki value.

A well-designed enzyme kinetics experiment includes several internal controls. The reaction should be linear with respect to both time and enzyme concentration in the absence of the inhibitor. The Michaelis-Menten constant (Km) for the substrate should be determined and consistent with literature values. The use of multiple substrate and inhibitor concentrations allows for the validation of the chosen inhibition model through graphical analysis (e.g., Lineweaver-Burk or Dixon plots).

  • Reagent Preparation:

    • Enzyme Stock Solution: Prepare a concentrated stock of purified N-acetyl-β-D-glucosaminidase in a suitable buffer (e.g., 50 mM citrate-phosphate buffer, pH 4.5).

    • Substrate Stock Solution: Prepare a stock solution of p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) in the same buffer.[8]

    • Inhibitor Stock Solution: Prepare a concentrated stock solution of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well microplate, set up a matrix of reactions with varying concentrations of both the substrate and the inhibitor.

    • Include a control set with no inhibitor to determine the uninhibited reaction rates.

    • Each reaction well should contain the assay buffer, a specific concentration of the inhibitor, and the enzyme.

  • Initiation and Measurement:

    • Pre-incubate the enzyme and inhibitor for a set period to allow for binding equilibrium to be reached.

    • Initiate the reaction by adding the substrate to all wells simultaneously.

    • Monitor the increase in absorbance at 405 nm (due to the release of p-nitrophenol) over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots.

    • Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) or a Dixon plot (1/V₀ vs. [I]) to determine the type of inhibition and the Ki value. Alternatively, use non-linear regression analysis to fit the data directly to the appropriate inhibition model.

EnzymeKineticsWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagents Prepare Enzyme, Substrate, & Inhibitor Stocks Plate Set up 96-well plate with varying [S] and [I] Reagents->Plate Incubate Pre-incubate Enzyme & Inhibitor Plate->Incubate Initiate Initiate reaction with Substrate Incubate->Initiate Measure Measure Absorbance (405 nm) over time Initiate->Measure Velocity Calculate Initial Velocities (V₀) Measure->Velocity Plot Generate Lineweaver-Burk or Dixon Plots Velocity->Plot Ki Determine Ki and Inhibition Mechanism Plot->Ki

Enzyme Kinetics Workflow for Ki Determination
Isothermal Titration Calorimetry (ITC): A Thermodynamic Perspective

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event.[9] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS) in a single experiment.

In an ITC experiment, a solution of the inhibitor is titrated into a solution containing the enzyme. The choice of which molecule is in the syringe and which is in the cell depends on their respective concentrations and solubility. The concentrations are chosen to ensure a measurable heat signal and a well-defined binding isotherm. The buffer composition must be identical for both the enzyme and inhibitor solutions to minimize heats of dilution, which can interfere with the measurement of the heat of binding.[9]

The sigmoidal shape of the binding isotherm in a successful ITC experiment is self-validating. It demonstrates a specific binding interaction that becomes saturated. A control experiment, titrating the inhibitor into the buffer alone, is essential to determine the heat of dilution, which is then subtracted from the experimental data. The consistency of the determined stoichiometry with the expected binding model further validates the results.

  • Sample Preparation:

    • Enzyme Solution: Prepare a solution of N-acetyl-β-D-glucosaminidase (typically 10-50 µM) in a degassed buffer (e.g., 50 mM phosphate buffer, pH 7.0).[9]

    • Inhibitor Solution: Prepare a solution of this compound (typically 100-500 µM) in the exact same degassed buffer.[9]

    • Buffer Matching: Ensure the buffer for both solutions is identical to minimize dilution artifacts. Dialysis of the protein against the buffer used to dissolve the inhibitor is a recommended practice.

  • Instrument Setup:

    • Thoroughly clean the ITC instrument sample and reference cells.

    • Load the enzyme solution into the sample cell and the inhibitor solution into the injection syringe.

    • Equilibrate the system to the desired temperature (e.g., 25°C).

  • Titration:

    • Perform a series of small injections (e.g., 2-5 µL) of the inhibitor solution into the enzyme solution.

    • Allow the system to return to thermal equilibrium between each injection.

    • Record the heat change associated with each injection.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of inhibitor to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.

ITCWorkflow cluster_prep Preparation cluster_setup Setup cluster_run Experiment cluster_analysis Analysis Samples Prepare degassed Enzyme & Inhibitor solutions in identical buffer Load Load Enzyme into cell & Inhibitor into syringe Samples->Load Equilibrate Equilibrate instrument to desired temperature Load->Equilibrate Titrate Perform serial injections of Inhibitor into Enzyme Equilibrate->Titrate Record Record heat changes for each injection Titrate->Record Integrate Integrate heat flow peaks Record->Integrate Plot Plot heat change vs. molar ratio Integrate->Plot Fit Fit binding isotherm to determine Kd, n, ΔH, ΔS Plot->Fit

Isothermal Titration Calorimetry (ITC) Workflow
Surface Plasmon Resonance (SPR): Real-Time Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[10][11] It provides kinetic information, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated (Kd = kd/ka).

In a typical SPR experiment, the enzyme (ligand) is immobilized on a sensor chip surface, and the inhibitor (analyte) is flowed over the surface at various concentrations. The choice of immobilization chemistry is crucial to ensure the enzyme retains its native conformation and activity. The flow rate and analyte concentration range are optimized to obtain high-quality kinetic data that can be accurately fitted to a binding model.

SPR experiments incorporate several validation steps. A reference flow cell, either blank or with an irrelevant immobilized protein, is used to subtract non-specific binding and bulk refractive index changes. The immobilization level of the ligand is varied to ensure that the observed kinetics are not mass transport-limited. The quality of the data is assessed by how well it fits to a chosen kinetic model, and the consistency of the calculated Kd from both kinetic and equilibrium analysis provides further validation.

  • Ligand Immobilization:

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[11]

    • Inject the N-acetyl-β-D-glucosaminidase solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Inject the different concentrations of the inhibitor over the immobilized enzyme surface, followed by a dissociation phase where only running buffer is flowed.

    • Regenerate the sensor surface between each analyte injection if necessary, using a mild regeneration solution that removes the bound inhibitor without denaturing the enzyme.

  • Data Analysis:

    • The binding events are recorded as a sensorgram (response units vs. time).

    • The association and dissociation phases of the sensorgrams are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the ka and kd values.

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

SPRWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Immobilize Immobilize Enzyme on sensor chip Inject Inject varying [Inhibitor] over the surface Immobilize->Inject Dissociate Flow buffer to monitor dissociation Inject->Dissociate Regenerate Regenerate surface Dissociate->Regenerate Sensorgram Record Sensorgram (RU vs. time) Dissociate->Sensorgram Regenerate->Inject Fit Fit data to kinetic model Sensorgram->Fit Constants Determine ka, kd, and Kd Fit->Constants

Surface Plasmon Resonance (SPR) Workflow

Data Presentation: A Comparative Overview

Derivative of this compoundTarget EnzymeKi (nM)Reference
1-naphthalenesulfonylhydrazonehOGA27[6]
1-naphthalenesulfonylhydrazonehHexB6.8[6]
4-(2-naphthyl)-semicarbazonehOGA36[2]
Various (thio)semicarbazoneshOGA~30 - 250[2]

Conclusion and Future Directions

This compound stands as a fundamentally important inhibitor of N-acetyl-β-D-glucosaminidase. Its mechanism as a transition-state analog provides a robust foundation for the development of more potent and selective inhibitors. The methodologies outlined in this guide—enzyme kinetics, isothermal titration calorimetry, and surface plasmon resonance—represent the current standards for accurately characterizing the binding affinity of such compounds.

Future research should aim to definitively determine the binding affinity of the unmodified this compound to provide a crucial baseline for structure-activity relationship studies. Furthermore, the application of these techniques to a broader range of NAG isoenzymes will be instrumental in developing inhibitors with improved selectivity, a key attribute for their potential therapeutic applications. The continued exploration of the binding thermodynamics and kinetics will undoubtedly fuel the rational design of next-generation NAG inhibitors for the treatment of a variety of human diseases.

References

  • Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2021). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link][6]

  • Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link][3][6][7]

  • Leaback, D. H. (1968). On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone. Biochemical and Biophysical Research Communications, 32(6), 1025–1030. [Link][12]

  • Couling, T. E., & Goodey, R. (1970). The inhibition of N-acetyl-beta-D-glucosaminase by the (1-4)-and (1-5)-lactones of N-acetylglucosaminic acid. The Biochemical journal, 119(2), 303–306. [Link][4]

  • Center for Macromolecular Interactions. (n.d.). Isothermal Titration Calorimetry (ITC). Harvard Medical School. Retrieved February 20, 2026, from [Link][9]

  • Kiss, M., et al. (2021). This compound (thio)semicarbazones as potent OGA inhibitors. ResearchGate. [Link][2][3]

  • Kiss, M., et al. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. ResearchGate. [Link][7]

  • Wikipedia contributors. (2023, December 27). N-acetyl-β-d-glucosaminidase. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link][5]

  • Biocompare. (n.d.). ENZYME KINETICS ASSAYS WITH MICROCAL ITC SYSTEMS. Retrieved February 20, 2026, from [Link][13]

  • Organic Syntheses. (n.d.). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Retrieved February 20, 2026, from [Link][14]

  • Horton, D. (n.d.). 2. Synthesis of 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyrano- syl chloride. [Link][15]

  • Makise, J., et al. (1988). Kinetic rate assay of urinary N-acetyl-beta-D-glucosaminidase with 2-chloro-4-nitrophenyl-N-acetyl-beta-D-glucosaminide as substrate. Clinical Chemistry, 34(10), 2140-2143. [Link][16]

  • Rich, R. L., & Myszka, D. G. (2000). Survey of the year 2000 commercial optical biosensor literature. Journal of Molecular Recognition, 13(6), 388-407. [Link][10]

  • Bio-Rad. (2013, January 7). Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Rad. [Link][11]

  • CureFFI.org. (2016, September 12). Isothermal titration calorimetry. CureFFI.org. [Link][17]

  • Mittermaier, A., & Moitessier, N. (2018). Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications, 9(1), 1-9. [Link][18]

  • Wikipedia contributors. (2023, December 27). N-acetyl-β-d-glucosaminidase. In Wikipedia, The Free Encyclopedia. Retrieved February 20, 2026, from [Link][1]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved February 20, 2026, from [Link][19]

  • Rapid Novor. (2022, September 15). SPR for Characterizing Biomolecular Interactions. Retrieved February 20, 2026, from [Link][20]

  • MilliporeSigma. (n.d.). p-Nitrophenyl-N-acetyl-β-D-glucosaminide. Retrieved February 20, 2026, from [Link][8]

  • Athena Enzyme Systems. (n.d.). N-acetyl-D-glucosamine Assay Manual v1.0. Retrieved February 20, 2026, from [Link][21]

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Chemical properties and pKa values of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-Acetamido-2-deoxy-D-glucono-1,5-lactone: Chemical Properties and pKa Values

Introduction

This compound, also known as N-Acetylglucosamino-1,5-lactone, is a monosaccharide derivative of glucose that holds significant interest for researchers in the fields of biochemistry and drug development.[1] It is a potent inhibitor of β-N-acetylglucosaminidases, enzymes involved in the breakdown of glycoconjugates.[1] This inhibitory activity makes it a valuable tool for studying the roles of these enzymes in various biological processes and a potential lead compound for the development of therapeutics for diseases such as neurodegenerative disorders and cancer.[2][3] This technical guide provides a comprehensive overview of the chemical properties, pKa values, synthesis, and stability of this compound, aimed at researchers, scientists, and drug development professionals.

Chemical Properties

This compound is a white to off-white solid with the chemical formula C8H13NO6 and a molecular weight of 219.19 g/mol .[4] It is a cyclic ester, specifically a delta-lactone, formed from the intramolecular esterification of the C1 carboxyl group and the C5 hydroxyl group of 2-acetamido-2-deoxy-D-gluconic acid. The presence of multiple hydroxyl groups and an acetamido group confers it with specific physicochemical properties.

Structure

The chemical structure of this compound is depicted below. The lactone ring is a six-membered ring, and the acetamido group is located at the C2 position.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties is provided in the table below.

PropertyValueSource
Molecular Formula C8H13NO6
Molecular Weight 219.19 g/mol
CAS Number 19026-22-3
Appearance White to Off-White Solid[4]
Melting Point 168-170 °C[4]
Solubility DMSO (Slightly), Methanol (Slightly), Water (Slightly, Sonicated)[4]
Storage Temperature -20°C, Hygroscopic[4]

pKa Values and Acid-Base Properties

Predicted pKa Values
Ionizable GroupPredicted pKaSource
Amide N-H~12.25[4]
Hydroxyl (O-H)Not specified
Discussion of Acidity

The acidity of the hydroxyl groups is influenced by the electron-withdrawing effect of the adjacent lactone and acetamido groups. For comparison, the pKa of the hydroxyl groups in N-acetyl-D-glucosamine is predicted to be around 13.04.[5] The presence of the electron-withdrawing lactone ring in this compound would be expected to slightly increase the acidity (lower the pKa) of the neighboring hydroxyl groups compared to N-acetyl-D-glucosamine.

The amide proton (N-H) is generally weakly acidic, with a predicted pKa of around 12.25.[4] This is in the expected range for secondary amides.

The lactone itself can undergo hydrolysis, particularly under basic conditions, to form the corresponding carboxylate of 2-acetamido-2-deoxy-D-gluconic acid. This hydrolysis is an important consideration for the stability and handling of the compound.

Synthesis of this compound

The synthesis of this compound typically starts from D-glucosamine or its N-acetylated derivative, N-acetyl-D-glucosamine. The general strategy involves the protection of the hydroxyl groups, followed by oxidation of the anomeric carbon to form the lactone, and subsequent deprotection.

Synthetic Workflow

Synthesis_Workflow cluster_0 Starting Material cluster_1 Step 1: N-Acetylation cluster_2 Step 2: Per-O-Acetylation cluster_3 Step 3: Oxidation cluster_4 Step 4: Deprotection A D-Glucosamine Hydrochloride B N-Acetyl-D-glucosamine A->B Acetic Anhydride C 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucopyranose B->C Acetyl Chloride D Protected Lactone Intermediate C->D MnO2 or other oxidizing agents E This compound D->E NH3/MeOH

Caption: General synthetic workflow for this compound.

Experimental Protocol (Representative)

This protocol is a representative procedure based on the synthesis of related derivatives and precursors.[2][6][7]

Step 1: N-Acetylation of D-Glucosamine Hydrochloride

  • Dissolve D-glucosamine hydrochloride in an appropriate solvent (e.g., aqueous methanol).

  • Add a base (e.g., sodium bicarbonate) to neutralize the hydrochloride.

  • Add acetic anhydride dropwise at a controlled temperature (e.g., 0-5 °C).

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting N-acetyl-D-glucosamine by recrystallization.

Step 2: Per-O-Acetylation of N-Acetyl-D-glucosamine

  • Suspend N-acetyl-D-glucosamine in acetyl chloride.[7]

  • Stir the mixture at room temperature for an extended period (e.g., 72 hours).[7]

  • The reaction mixture will become a clear, viscous liquid.

  • Quench the reaction by pouring the mixture into ice water.

  • Extract the product with an organic solvent (e.g., methylene chloride).[7]

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride can be used in the next step.[6][7]

Step 3: Oxidation to the Lactone

  • Dissolve the per-O-acetylated intermediate in a suitable solvent (e.g., dichloromethane).[2]

  • Add an oxidizing agent, such as activated manganese dioxide (MnO2).[2]

  • Reflux the reaction mixture for several hours, monitoring by TLC.

  • Upon completion, filter off the oxidizing agent.

  • Concentrate the filtrate to obtain the protected lactone intermediate.

Step 4: Deprotection to Yield the Final Product

  • Dissolve the protected lactone intermediate in anhydrous methanol.

  • Bubble ammonia gas through the solution or add a solution of ammonia in methanol.[2]

  • Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the final product, this compound, by column chromatography or recrystallization.

Stability and Hydrolysis

As a lactone, this compound is susceptible to hydrolysis, which involves the cleavage of the ester bond to form the open-chain 2-acetamido-2-deoxy-D-gluconic acid. The rate of this hydrolysis is dependent on pH and temperature.

Hydrolysis Equilibrium

In aqueous solution, an equilibrium exists between the cyclic lactone form and the open-chain hydroxy acid form.

Hydrolysis_Equilibrium Lactone This compound Acid 2-Acetamido-2-deoxy-D-gluconic acid Lactone->Acid + H2O

Caption: Hydrolysis equilibrium of this compound.

pH-Dependent Stability
  • Acidic Conditions: Under acidic conditions, the hydrolysis of the amide group of the N-acetylglucosamine precursor can occur, leading to the formation of glucosamine and acetic acid.[8][9] The lactone ring is generally more stable under acidic to neutral conditions compared to basic conditions.

  • Neutral Conditions: At neutral pH, the hydrolysis of the lactone is relatively slow.

  • Basic Conditions: Under basic conditions, the hydrolysis of the lactone is significantly accelerated, leading to the formation of the corresponding carboxylate. This is a common characteristic of esters.

For long-term storage, it is recommended to keep the compound in a solid, anhydrous form at low temperatures (-20°C) to minimize hydrolysis.

Characterization

The structure and purity of this compound can be confirmed using various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the sugar ring and the N-acetyl group. The absence of an anomeric proton signal (typically around 4.5-5.5 ppm for the pyranose form of N-acetylglucosamine) and the presence of signals corresponding to the protons adjacent to the lactone carbonyl are key indicators of the lactone structure.[10][11]

  • ¹³C NMR: The carbon NMR spectrum is also a powerful tool for structural elucidation. A key signal to identify is the carbonyl carbon of the lactone, which typically appears in the range of 170-180 ppm.[10] The spectrum will also show signals for the other carbons in the sugar ring and the N-acetyl group.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides information about the functional groups present in the molecule. Key characteristic absorption bands include:

  • O-H stretching: A broad band around 3300-3500 cm⁻¹ corresponding to the hydroxyl groups.

  • N-H stretching: A band around 3300 cm⁻¹ for the amide N-H.

  • C=O stretching (lactone): A strong absorption band around 1730-1750 cm⁻¹.[12]

  • C=O stretching (amide I): A strong absorption band around 1650 cm⁻¹.

  • N-H bending (amide II): An absorption band around 1550 cm⁻¹.

Conclusion

This compound is a valuable molecule for chemical biology and medicinal chemistry research due to its inhibitory activity against β-N-acetylglucosaminidases. Understanding its chemical properties, pKa values, synthesis, and stability is crucial for its effective use in the laboratory. While an experimentally determined pKa value is not yet available, estimations based on related structures provide valuable insights into its acid-base behavior. The synthetic route, though multi-step, is achievable from readily available starting materials. Proper handling and storage are essential to maintain the integrity of this lactone, particularly to prevent hydrolysis. This guide provides a solid foundation for researchers working with this important compound.

References

  • Kiss, M., Timári, I., Barna, T., Mészáros, Z., Slámová, K., Bojarová, P., Křen, V., Hayes, J. M., & Somsák, L. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. [Link]

  • Luo, Y., et al. (2024). Synthesis and anti-inflammatory activities of two new N-acetyl glucosamine derivatives. Scientific Reports, 14(1), 10986. [Link]

  • Horton, D. (1966). 2-ACETAMIDO-3,4,6-TRI-O-ACETYL-2-DEOXY-α-D-GLUCOPYRANOSYL CHLORIDE. Organic Syntheses, 46, 1. [Link]

  • Ahmad, M., & Siddiqui, I. R. (2015). FT-IR spectra of the substrate (D D-glucose), the product (D D-glucono-1,5-lactone), and the reaction mixture containing 90 mM D D-glucose and either purified glucose oxidase (0.25 lg) from Penicillium amagasakiense (C) or cell-free extract (10 lg) from Aspergillus niger (D) in buffer A between 950 and 1800 cm À1 . ResearchGate. [Link]

  • Kiss, M., et al. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PMC. [Link]

  • Kellenbach, E., et al. (2011). Formation of 2-N-acetyl-2-deoxy-glucono-1,5-lactone (right) by oxidation of the anomeric hydroxyl position C1 of the terminal N-acetylglucosamine. ResearchGate. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse000230 D-Glucono-1,5-lactone. Retrieved February 19, 2026, from [Link]

  • Ali, A., et al. (2022). 1 H NMR Spectra of 2-Acetamido-2-deoxy-beta-D-glucopyranose. ResearchGate. [Link]

  • ACD/Labs. (2023). Improving pKa Prediction Accuracy for PROTACs. [Link]

  • Homework.Study.com. (n.d.). Draw the Mechanism of N-Acetylglucosamine hydrolysis. a) under alkaline conditions and b) under acidic conditions. Retrieved February 19, 2026, from [Link]

  • Qi, D., et al. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. Bulletin of Chemical Reaction Engineering & Catalysis, 21(1), 1-10. [Link]

  • Google Patents. (2022).
  • Kasaai, M. R. (2010). Mechanism of acid hydrolysis of N-acetyl-D-glucosamine. ResearchGate. [Link]

  • Chen, J. K., Shen, C. R., & Liu, C. L. (2010). N-Acetylglucosamine: Production and Applications. PMC. [Link]

  • Patil, S. S., et al. (2018). Reaction pathways and kinetics of N-acetyl-d-glucosamine hydrolysis in sub- and supercritical water. Reaction Chemistry & Engineering, 3(5), 723-733. [Link]

  • Qi, D., et al. (2026). One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO. BCREC. [Link]

  • Megazyme. (n.d.). D-GLUCONIC ACID/ D-GLUCONO-δ-LACTONE. Retrieved February 19, 2026, from [Link]

  • FAO. (1998). GLUCONO-δ-LACTONE. [Link]

  • Leaback, D. H. (1968). On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone. Biochemical and Biophysical Research Communications, 32(6), 1025-1030. [Link]

  • Sastrohamidjojo, H. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. [Link]

  • Chen, J. K., Shen, C. R., & Liu, C. L. (2010). N-Acetylglucosamine: Production and Applications. Molecules, 15(9), 6520-6542. [Link]

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Chronicles of Conformation: The Evolution of Lactone-Based Hexosaminidase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The inhibition of hexosaminidases—enzymes critical for the processing of glycoconjugates in lysosomes (Hex A/B) and the cytosol (O-GlcNAcase/OGA)—relies fundamentally on the mimicry of high-energy transition states. This guide dissects the historical and mechanistic trajectory of lactone-based inhibitors . While modern drug discovery has advanced to thiazolines and fused imidazoles, the aldonolactone remains the foundational pharmacophore. It established the "oxocarbenium ion-like" transition state theory, dictating that potency requires a planar (


) anomeric center to match the enzyme's catalytic distortion.

The Mechanistic Imperative: Substrate-Assisted Catalysis

To understand why lactones were the first rational inhibitors, one must understand the enzyme's mechanism. Unlike lysozymes that use a direct displacement mechanism, hexosaminidases utilize substrate-assisted catalysis .

  • The Substrate:

    
    -acetyl-D-glucosamine (GlcNAc) residue.[1]
    
  • The Attack: The carbonyl oxygen of the C2-acetamido group attacks the anomeric center (C1).

  • The Intermediate: This forms a cyclic oxazolinium ion intermediate.

  • The Geometry: The formation of this intermediate forces the pyranose ring into a distorted half-chair or boat conformation, flattening the C1-C2-O5-C5 region.

The Lactone Logic: A 1,5-lactone (aldonolactone) naturally adopts a half-chair conformation with a planar carbonyl at C1. Thus, it is a ground-state analog of the transition state (TS).

Diagram: Catalytic Mechanism & Lactone Mimicry

HexosaminidaseMechanism Substrate Substrate (GlcNAc) (Chair Conformation) TS1 Transition State 1 (Oxocarbenium-like) Substrate->TS1 C2-Acetamido Attack Intermediate Oxazolinium Ion (Cyclic Intermediate) TS1->Intermediate Glycosidic Bond Cleavage Product Hydrolyzed Product Intermediate->Product Water Hydrolysis Lactone Lactone Inhibitor (Planar C1 Mimic) Lactone->TS1 Geometric Mimicry

Figure 1: The catalytic cycle of hexosaminidase showing the oxazolinium intermediate.[2] The lactone inhibitor mimics the planar geometry of the Transition State (TS1).

Historical Epochs of Discovery

Epoch I: The Leaback-Walker Hypothesis (1961)

The seminal work by Leaback and Walker marked the first rational attempt to inhibit hexosaminidases using transition state theory.

  • Discovery: They observed that 2-acetamido-2-deoxy-D-gluconolactone was a potent competitive inhibitor of hexosaminidase.

  • Key Insight: They distinguished between the (1→4)-lactone and the (1→5)-lactone.[3] The (1→5)-lactone (aldonolactone) was significantly more potent because its ring structure closely resembled the pyranose ring of the natural substrate, whereas the (1→4)-lactone was sterically incompatible.

  • Limitation: Spontaneous hydrolysis. Aldonolactones are unstable in aqueous solution, opening to the gluconic acid form, which is inactive. This instability hampered their use as pharmacological agents but validated the TS theory.

Epoch II: The PUGNAc Stabilization (1990s)

To fix the stability issue of the lactone while preserving the


 geometry at C1, researchers developed PUGNAc  (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino-N-phenylcarbamate).
  • Structural Logic: PUGNAc is technically a hydroximolactone . It replaces the unstable lactone carbonyl oxygen with a phenylcarbamoyl oxime.

  • Result: The C=N bond of the oxime retains the planar geometry required for inhibition, but the molecule is hydrolytically stable.

Epoch III: The Divergence (Modern Era)

While lactones started the field, the discovery that the enzyme actually forms an oxazoline (not just an oxocarbenium ion) led to the development of NAG-thiazoline (NGT) .

  • Comparison: NGT mimics the charge and shape of the oxazolinium ion.

  • Lactone's Legacy: While NGT is more potent (

    
     in nM range), lactone derivatives (like GlcNAc-statins) are still explored for their unique ability to exploit the "late" transition state poise.
    

Comparative Data: Inhibitor Potency

The following table summarizes the evolution of potency and stability.

Inhibitor ClassRepresentative CompoundTarget Mimicry

(Approx)*
Stability
Aldonolactone 2-acetamido-2-deoxy-D-gluconolactoneOxocarbenium Ion (Geometry)~10 - 100 µMPoor (Hydrolyzes)
Hydroximolactone PUGNAcTransition State Geometry~40 - 50 nMHigh
Thiazoline NAG-Thiazoline (NGT)Oxazolinium Intermediate~0.1 - 10 nMHigh
Iminosugar Thiamet-GTransition State Charge/Shape~20 nMHigh

*Values vary by specific enzyme isoform (Hex A vs. OGA) and assay conditions.

Experimental Protocols

Protocol A: Synthesis of the Fundamental Lactone (In Situ)

Note: Due to instability, the pure lactone is rarely isolated for long-term storage. This protocol generates it for immediate assay use, based on the Leaback/Walker method.

Reagents:

  • 
    -acetyl-D-glucosamine (GlcNAc)[1]
    
  • Iodine (

    
    )
    
  • Potassium Iodide (

    
    )
    
  • Sodium Carbonate (

    
    )
    

Workflow:

  • Dissolution: Dissolve 1.0 g of GlcNAc in 10 mL of distilled water.

  • Oxidation: Add 15 mL of 0.1 N

    
     in 0.2 N 
    
    
    
    .
  • Basification: Slowly add 15 mL of 0.2 M

    
     to promote the oxidation of the hemiacetal to the lactone.
    
  • Reaction: Stir at 25°C for 30–60 minutes in the dark.

  • Acidification: Acidify the solution to pH 4.5 using dilute acetic acid. This favors the ring-closure to the (1→5)-lactone species.

  • Usage: Use immediately in enzyme inhibition assays. The lactone will spontaneously hydrolyze to the aldonic acid (inactive) over several hours at neutral pH.

Protocol B: Enzymatic Kinetic Characterization (4-MUG Assay)

This protocol validates the inhibitory constant (


) of a lactone-based candidate against 

-hexosaminidase.

Materials:

  • Enzyme: Purified Hexosaminidase (e.g., from Jack Bean or recombinant Human Hex A).

  • Substrate: 4-Methylumbelliferyl

    
    -acetyl-
    
    
    
    -D-glucosaminide (4-MUG).
  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.6.

  • Buffer: Citrate-Phosphate buffer, pH 4.5 (lysosomal optimum) or pH 7.0 (cytosolic optimum).

Step-by-Step Workflow:

AssayProtocol Step1 Prepare Serial Dilutions of Inhibitor (0 - 100 µM) Step2 Add Enzyme Solution (Pre-incubate 10 min @ 37°C) Step1->Step2 Step3 Initiate with 4-MUG Substrate (Final conc: Km value) Step2->Step3 Step4 Incubate 15-30 min @ 37°C Step3->Step4 Step5 Terminate with Stop Solution (High pH ionizes 4-MU) Step4->Step5 Step6 Read Fluorescence (Ex 365 nm / Em 450 nm) Step5->Step6

Figure 2: Workflow for the fluorometric determination of Ki values.

Data Analysis:

  • Plot reaction velocity (

    
    ) vs. Inhibitor concentration (
    
    
    
    ).
  • Fit data to the Morrison Equation (for tight-binding inhibitors) or standard Michaelis-Menten competitive inhibition models.

  • Validation: A true lactone mimic should show purely competitive inhibition (increasing

    
    , unchanged 
    
    
    
    ).

References

  • Leaback, D. H., & Walker, P. G. (1961). Studies on Glucosaminidase: 4. The fluorimetric assay of N-acetyl-β-glucosaminidase. Biochemical Journal, 78(1), 151. Link

  • Horsch, M., et al. (1991). N-Acetylglucosaminono-1,5-lactone oximes and N-phenylcarbamates as inhibitors of beta-N-acetylhexosaminidases. Helvetica Chimica Acta, 74(8), 1887-1899. (The foundational PUGNAc synthesis paper).[4] Link

  • Macauley, M. S., et al. (2005). O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. Journal of Biological Chemistry, 280(27), 25313-25322. Link

  • Gloster, T. M., & Vocadlo, D. J. (2012). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. Nature Chemical Biology, 8, 683–694. Link

  • Vasella, A., et al. (2002). Synthesis of PUGNAc analogues and their inhibition of N-acetyl-beta-D-hexosaminidases. Helvetica Chimica Acta, 85, 3895. Link

Sources

Conformational Analysis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the conformational properties of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone (GlcNAc-1,5-lactone). It is designed for researchers investigating glycosidase mechanisms, specifically


-N-acetylglucosaminidases (NAGases), where this molecule serves as a critical transition-state analogue.

Executive Summary

This compound is a potent, competitive inhibitor of


-N-acetylglucosaminidases (GH20/GH84 families). Its inhibitory potency stems from its ability to mimic the oxazolinium ion  transition state formed during the substrate-assisted catalytic hydrolysis of chitin and glycans.

Unlike the stable chair conformation (


) of its parent sugar (N-acetylglucosamine), the 1,5-lactone functionality forces the pyranose ring into a distorted half-chair (

)
or envelope (

)
geometry. This distortion is driven by the planarity of the lactone group (C1-O5-C5-C4) and is critical for active-site recognition.

Theoretical Framework: The Conformational Landscape

Structural Constraints

The conversion of the hemiacetal (C1-OH) to a lactone (C1=O) introduces severe geometric constraints:

  • Planarity: The atoms C1, O5, C5, and C4 tend toward coplanarity due to the

    
     hybridization at C1 and the partial double-bond character of the ester linkage.
    
  • Ring Puckering: To accommodate this planarity while minimizing eclipsing interactions between substituents at C2 and C3, the ring adopts a Half-Chair (

    
    )  conformation.
    

In the


 conformation:
  • C1, O5, C5, C4 are roughly coplanar.

  • C2 is above the plane.

  • C3 is below the plane.

This geometry positions the C2-acetamido group and the C3-hydroxyl group in a pseudo-diaxial or distorted orientation, distinct from the rigid equatorial arrangement in the parent GlcNAc


 chair.
Transition State Mimicry

The biological efficacy of GlcNAc-1,5-lactone relies on its structural similarity to the oxazolinium ion intermediate .

  • Oxazolinium Ion (TS): Features a fused bicyclic system (pyranose + oxazoline ring), forcing C1, C2, and the acetamido oxygen into a planar arrangement. Positive charge is delocalized.

  • GlcNAc-1,5-lactone (Inhibitor): The C1=O group mimics the planar, electron-deficient anomeric center of the TS. While neutral, the lactone's half-chair geometry spatially overlaps with the distorted pyranose ring of the TS, allowing it to bind tightly to the enzyme's -1 subsite.

TS_Mimicry Substrate GlcNAc Substrate (4C1 Chair) TS Oxazolinium Ion TS (Distorted/Planar C1) Substrate->TS Enzymatic Hydrolysis Lactone GlcNAc-1,5-lactone (4H3 Half-Chair) Lactone->TS Structural Mimicry

Figure 1: Relationship between the substrate, the transition state, and the lactone inhibitor.[1][2]

Experimental Protocol: NMR Spectroscopy

Analyzing the conformation of GlcNAc-1,5-lactone in solution is challenging due to its instability; it readily hydrolyzes to 2-acetamido-2-deoxy-D-gluconic acid in aqueous media.

Sample Preparation[1][4]
  • Solvent: DMSO-d6 is preferred for structural stability. If aqueous conditions are required to mimic biological environments, use D2O immediately after dissolving the solid lactone.

  • pH Control: Maintain neutral or slightly acidic pH (pH 5-6). Basic conditions accelerate ring opening.

  • Temperature: 298 K (25°C). Lower temperatures (278 K) can slow hydrolysis during acquisition.

Acquisition Parameters[1]
  • 1D

    
    H NMR:  64-128 scans. Key for identifying the H2 and H3 protons.
    
  • 1D

    
    C NMR:  Essential to confirm the lactone carbonyl shift (~170-175 ppm) vs. the acid carboxyl (~175-180 ppm).
    
  • 2D COSY: To trace the spin system from H2 to H6, confirming the ring connectivity.

  • 2D NOESY/ROESY: To detect spatial proximity between H2/H4 or H3/H5, which defines the puckering.

Workflow Diagram[1]

NMR_Workflow Start Solid GlcNAc-1,5-lactone Solvent Dissolve in DMSO-d6 (or fresh D2O) Start->Solvent Check Check for Hydrolysis (Acid signal?) Solvent->Check Check->Solvent Hydrolyzed (Restart) Exp1 1H NMR (1D) Focus: J(2,3), J(3,4) Check->Exp1 Pure Lactone Exp2 13C NMR Confirm C1=O shift Exp1->Exp2 Analysis Calculate Dihedral Angles (Karplus Eq) Exp2->Analysis

Figure 2: Operational workflow for NMR conformational analysis.

Data Analysis & Interpretation

The key to defining the ring conformation lies in the vicinal proton-proton coupling constants (


), specifically 

,

, and

.
Expected Coupling Constants

In a standard


 chair  (e.g., GlcNAc), the protons H2, H3, and H4 are axial, leading to large trans-diaxial couplings (~9-10 Hz).

In the


 half-chair  of the lactone:
  • Ring Flattening: The planarity at C1-O-C5 distorts the C2-C3 bond.

  • 
    :  Typically decreases slightly from the pure chair value but remains in the 7–9 Hz  range, indicating H2 and H3 are still largely anti-periplanar.
    
  • 
    :  Remains large (8–10 Hz ), as C3 and C4 are less affected by the lactone planarity.
    
  • 
    :  Can vary significantly (5–9 Hz ) depending on the exact degree of twist at C5.
    
Diagnostic Signals
SignalChemical Shift (

)
MultiplicityInterpretation
H1 Absent N/ADiagnostic of the lactone (C1 is quaternary C=O).
H2 ~4.0 - 4.5 ppmddCoupled to NH and H3.

indicates C2-C3 torsion.
C1 ~170 - 175 ppmsLactone carbonyl (distinct from amide C=O).
NH ~8.0 - 8.5 ppmdVisible in DMSO; coupling

indicates side-chain orientation.
Distinguishing Lactone Isomers[1]
  • 1,5-Lactone (Pyranose):

    
     and 
    
    
    
    are large (trans-like).
  • 1,4-Lactone (Furanose): If isomerization occurs, the ring becomes a 5-membered envelope. Vicinal couplings in furanoses are typically smaller (3–6 Hz ) due to the lack of true trans-diaxial relationships.

Biological Implications: The Inhibition Mechanism

The conformational analysis confirms why GlcNAc-1,5-lactone is a specific inhibitor. The enzyme active site is evolved to bind the distorted pyranose ring of the transition state.

  • Binding: The enzyme clamps down on the lactone. The

    
     conformation fits the "distorted" pocket required to twist the substrate towards the transition state.
    
  • Affinity: The free energy penalty for distorting a ground-state chair substrate is "pre-paid" by the lactone inhibitor, leading to high affinity (

    
     in 
    
    
    
    M to nM range).
  • Hydrolysis Pathway:

    • Enzyme:

      
      -N-Acetylglucosaminidase (e.g., HexA/B).[3]
      
    • Mechanism: Substrate-assisted catalysis involving the C2-acetamido group attacking C1.

    • Inhibitor Role: The lactone occupies the -1 subsite, preventing the substrate from entering, but cannot undergo the nucleophilic attack due to the stability of the C1=O bond compared to the oxocarbenium ion.

References

  • Pokorny, B., & Kosma, P. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. MDPI Molecules. Link

  • Schamper, T. J. (1974). P.m.r. spectra and conformation of the pyranose amino sugars, 2-acetamido-2-deoxy-alpha-D-glucopyranose.... Carbohydrate Research. Link

  • Leaback, D. H. (1968). On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone. Biochemical and Biophysical Research Communications. Link

  • Stubbs, K. A., et al. (2006). Analysis of PUGNAc and NAG-thiazoline as Transition State Analogues for Human O-GlcNAcase. Journal of the American Chemical Society. Link

  • BMRB Entry bmse000230 . D-Glucono-1,5-lactone NMR Data. Biological Magnetic Resonance Data Bank. Link

Sources

Technical Guide: 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Interactions with GH20 Glycoside Hydrolases

[1][2][3]

Executive Summary

This technical guide details the mechanistic, kinetic, and structural interactions between 2-acetamido-2-deoxy-D-glucono-1,5-lactone (hereafter GlcNAc-lactone ) and Family 20 Glycoside Hydrolases (GH20).[1][2]

GH20 enzymes, including human

12Transition State Analogue (TSA)12Substrate-Assisted Catalysis (SAC)

Critical Warning: The utility of GlcNAc-lactone is frequently compromised by its thermodynamic instability in aqueous solution. This guide provides corrected protocols to mitigate spontaneous hydrolysis and ensure accurate

Part 1: Mechanistic Basis of Inhibition[4]

The Substrate-Assisted Catalysis (SAC) Pathway

Unlike classical glycosidases that use a catalytic nucleophile (Asp/Glu) on the enzyme, GH20 enzymes lack a nucleophilic carboxylate.[1] Instead, they utilize the C2-acetamido group of the substrate itself as an intramolecular nucleophile.[3]

  • Nucleophilic Attack: The carbonyl oxygen of the C2-acetamido group attacks the anomeric center (C1).

  • Transition State: This forms a bicyclic oxazolinium ion intermediate, forcing the pyranose ring into a distorted conformation (typically

    
     or 
    
    
    half-chair).[1][2]
  • Hydrolysis: A water molecule, activated by a conserved acidic residue (e.g., Glu323 in human HexB), attacks the anomeric center, collapsing the oxazolinium ion and releasing the product with retention of stereochemistry.[1]

Lactone Mimicry

GlcNAc-lactone is a

12
  • Planarity: The C1 carbonyl of the lactone imposes

    
     hybridization, flattening the ring at C1. This mimics the oxocarbenium-like character of the transition state.[3]
    
  • Conformation: The lactone preferentially adopts a half-chair/boat conformation in the active site, overlapping with the high-energy geometry of the oxazolinium intermediate.

Pathway Visualization

The following diagram illustrates the native catalytic cycle versus the inhibitory lock induced by the lactone.

GH20_MechanismSubstrateSubstrate(GlcNAc-R)ES_ComplexMichaelis Complex(E-S)Substrate->ES_ComplexBindingTS_OxazoliniumOxazolinium Ion(Intermediate)ES_Complex->TS_OxazoliniumSAC (C2 Attack)EI_ComplexDead-End Complex(E-I)ES_Complex->EI_ComplexCompetitionProductProduct(GlcNAc + ROH)TS_Oxazolinium->ProductHydrolysisLactoneGlcNAc-Lactone(Inhibitor)Lactone->EI_ComplexCompetitiveBinding

Caption: GH20 Substrate-Assisted Catalysis (SAC) vs. Lactone Inhibition. The lactone intercepts the enzyme by mimicking the geometry of the Oxazolinium Ion intermediate.

Part 2: The Stability Paradox (Expertise & Handling)

A common failure mode in GH20 inhibition assays is the degradation of the inhibitor before or during the experiment.

Hydrolysis Kinetics

GlcNAc-lactone is thermodynamically unstable in water.[2] It undergoes spontaneous ring-opening hydrolysis to form 2-acetamido-2-deoxy-D-gluconic acid (GlcNAc-acid).[1][2]

  • The Acid is Inactive: The open-chain acid does not bind the GH20 active site with high affinity (

    
     shifts from 
    
    
    M to mM range).
  • pH Dependence:

    • Neutral/Alkaline (pH > 7.0): Rapid hydrolysis (

      
       min).[2]
      
    • Acidic (pH 4.0 - 5.0): Relative stability (

      
       hours).[1][2]
      
Operational Implications

Since human lysosomal HexA/B assays are performed at acidic pH (typically Citrate/Phosphate pH 4.5), the inhibitor is stable during the assay. However, stock solutions prepared in water or PBS (pH 7.[2]4) will degrade rapidly.[1][2]

Protocol Rule: Never store GlcNAc-lactone stocks in neutral buffer. Prepare fresh in cold, slightly acidic water (pH 4-5) or anhydrous DMSO immediately prior to use.[1][2]

Part 3: Experimental Protocol for Determination[1][3]

This protocol is designed to validate the inhibitor's potency while controlling for hydrolysis.[2]

Materials
  • Enzyme: Human

    
    -Hexosaminidase A/B (purified) or Bacterial lysate (e.g., Vibrio GlcNAcase).[1][2]
    
  • Substrate: 4-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

  • Inhibitor: GlcNAc-lactone (Sigma-Aldrich or synthesized via Glucose Oxidase oxidation of GlcNAc).[1][2]

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.5.

Workflow Diagram

Ki_ProtocolStock1. Stock PrepSolvent: Cold ddH2O (pH 5.0)Time: T-0 minsQC2. Rapid QC (Optional)Check pH < 5.5Stock->QCDilution3. Serial DilutionBuffer: Citrate/Phosphate pH 4.5Keep on IceQC->DilutionIncubation4. Enzyme Pre-incubation10 mins @ 37°C(Equilibrium establishment)Dilution->IncubationReaction5. Start ReactionAdd pNP-GlcNAcMeasure A405nm (Kinetic Mode)Incubation->ReactionControlControl Arm:Pre-hydrolyzed Lactone(Boil 10 min @ pH 8)Control->ReactionSpecificity Check

Caption: Kinetic assay workflow emphasizing pH control and cold chain to prevent premature lactone hydrolysis.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM Citrate-Phosphate buffer, pH 4.5. (Optimal for lysosomal GH20).[1][2]

  • Inhibitor Stock (Critical):

    • Weigh GlcNAc-lactone powder.[1][2]

    • Dissolve in cold ddH

      
      O (ensure pH is ~5.0, adjust with dilute HCl if necessary).
      
    • Self-Validation: If the stock solution pH drifts > 6.0, discard.

  • Enzyme Mix: Dilute GH20 enzyme in Citrate buffer to a concentration where

    
     is linear (typically 0.1 - 0.5 nM final enzyme concentration).
    
  • Plate Setup:

    • Add 10

      
      L Inhibitor (varying concentrations: 0, 0.5, 1, 5, 10, 50 
      
      
      M).[1]
    • Add 40

      
      L Enzyme solution.[2]
      
    • Incubate for 10 minutes at 37°C to allow

      
       equilibrium.
      
  • Reaction Initiation: Add 50

    
    L pNP-GlcNAc (2 mM stock).[1][2]
    
  • Data Acquisition: Monitor Absorbance at 405 nm continuously for 20 minutes.

  • Analysis:

    • Plot

      
       vs [I].[1][2][4]
      
    • Fit to the competitive inhibition equation:

      
      .[1][2]
      
Expected Data & Troubleshooting
ParameterExpected Value (Human HexB)Troubleshooting / Notes

(Lactone)
3.0 - 8.0

M
If

M, suspect hydrolysis to acid.[1][2]

(pNP-GlcNAc)
0.5 - 1.0 mMSubstrate concentration must be near

for accurate

.[1][2]
Control (Acid) No Inhibition (

mM)
Always run a "boiled" lactone control to prove specificity.

Part 4: Structural Insights & Therapeutic Relevance[1][3]

Structural Crystallography

X-ray structures (e.g., PDB 1QBB for Serratia or human equivalents) reveal that GlcNAc-lactone binds in the -1 subsite.[1][2]

  • The "Boat" Lock: The lactone ring is forced into a boat-like conformation.

  • Hydrogen Bonding: The C2-acetamido group forms critical H-bonds with the polarizing residue (Asp313 in S. plicatus, Asp322 in Human HexB).[1][2] This mimics the positioning required for the acetamido oxygen to attack C1.

Pharmacological Chaperones

While GlcNAc-lactone is an inhibitor, at sub-inhibitory concentrations, it (and its more stable derivatives like PUGNAc or NAG-thiazoline) can act as Pharmacological Chaperones .[1][2]

  • Mechanism: In Tay-Sachs disease, mutant HexA is unstable and degraded in the ER.[1] Binding of a TSA like GlcNAc-lactone stabilizes the folded state, allowing trafficking to the lysosome.

  • Drug Development: Due to the hydrolytic instability of the lactone, drug development focuses on chemically stable mimics like NAG-thiazoline or Castanospermine derivatives , which retain the TSA geometry but resist ring opening.

References

  • Mark, B. L., et al. (2001). Crystal structure of human

    
    -hexosaminidase B: understanding the molecular basis of Sandhoff and Tay-Sachs disease.[1][2] Journal of Molecular Biology. 
    
  • Vocadlo, D. J., & Withers, S. G. (2005). Detailed comparative analysis of substrate-assisted catalysis in family 20 glycoside hydrolases.[1][2] Biochemistry.

  • Tarentino, A. L., & Maley, F. (1976). Purification and properties of an endo-beta-N-acetylglucosaminidase from Streptomyces griseus.[1][2] Journal of Biological Chemistry.

  • Lemieux, M. J., et al. (2006). Crystallographic structure of the Family 20 glycoside hydrolase from Vibrio cholerae.[1][2] Journal of Structural Biology.

  • Horsch, M., et al. (1997). N-acetylglucosaminono-1,5-lactone oxime and related compounds: a new class of beta-N-acetylglucosaminidase inhibitors.[1][2] European Journal of Biochemistry.[2]

Methodological & Application

Determining Ki values for 2-Acetamido-2-deoxy-D-glucono-1,5-lactone inhibition

Application Note: Kinetic Determination of for 2-Acetamido-2-deoxy-D-glucono-1,5-lactone Inhibition of -Hexosaminidases[1][2][3][4]

Introduction & Scientific Background

The Target: -Hexosaminidases

N-acetyl-

The Inhibitor: this compound

The molecule This compound (hereafter referred to as GlcNAc-lactone ) is a classic, potent competitive inhibitor.

  • Mechanism: It acts as a Transition State Analog . The lactone ring forces the sugar into a half-chair conformation that mimics the oxocarbenium ion intermediate formed during the hydrolysis of the glycosidic bond.

  • Structural Instability: Unlike stable synthetic inhibitors (e.g., PUGNAc or NAG-thiazoline), GlcNAc-lactone is chemically unstable in aqueous solutions. It undergoes spontaneous hydrolysis to form 2-acetamido-2-deoxy-D-gluconic acid, which is thermodynamically stable but kinetically inert (does not inhibit the enzyme).

Critical Experimental Constraint: Because the inhibitor degrades over time, stock solutions must be prepared immediately prior to the assay. Stored aqueous stocks will yield falsely high

Mechanism of Action (Visualized)

The following diagram illustrates the competitive nature of the inhibition and the structural mimicry of the transition state.

HexMechanismEnzymeFree Enzyme(Hex A/B)ES_ComplexES Complex(Michaelis)Enzyme->ES_Complex+ SubstrateEI_ComplexEI Complex(Dead End)Enzyme->EI_Complex+ Lactone (I)SubstrateSubstrate(pNP-GlcNAc)ES_Complex->Enzymek-1TransitionTransition State(Oxocarbenium Ion)ES_Complex->TransitionCatalysisProductProduct(GlcNAc + pNP)Transition->ProductHydrolysisInhibitorInhibitor(GlcNAc-Lactone)Inhibitor->TransitionMimics StructureEI_Complex->EnzymeReversible

Figure 1: Kinetic mechanism showing GlcNAc-lactone competing with the substrate for the active site by mimicking the high-energy transition state.

Materials & Reagents

Reagents
  • Enzyme Source: Purified

    
    -Hexosaminidase (e.g., from Jack Bean or recombinant Human Hex A/B).
    
  • Substrate: 4-Nitrophenyl N-acetyl-

    
    -D-glucosaminide (pNP-GlcNAc ).
    
    • Note: 4-Methylumbelliferyl (4-MU) derivatives can be used for fluorescence, but pNP is preferred for teaching

      
       mechanics due to direct absorbance readout.
      
  • Inhibitor: this compound (Solid powder).

    • Storage: Desiccated at -20°C.

  • Assay Buffer: 50 mM Citrate-Phosphate Buffer, pH 4.5 (for Lysosomal Hex) or pH 7.4 (PBS) for OGA.

    • Additives: 0.1% BSA (stabilizes enzyme at low concentrations).

  • Stop Solution: 0.2 M Glycine-NaOH, pH 10.5 (or 1 M

    
    ).
    
Equipment
  • Microplate Reader (Absorbance at 405 nm).

  • 96-well clear flat-bottom plates.

  • Multichannel pipettes.

Experimental Protocol

Phase 1: Preparation (The "Freshness" Rule)
  • Enzyme Dilution: Dilute the enzyme in Assay Buffer to a concentration where the reaction is linear for at least 20 minutes. (Target

    
     per minute). Keep on ice.
    
  • Substrate Preparation: Prepare a 10 mM stock of pNP-GlcNAc in water.

  • Inhibitor Preparation (CRITICAL):

    • Weigh out GlcNAc-lactone powder.

    • Do NOT dissolve until 2 minutes before the plate is loaded.

    • Dissolve in ice-cold water to create a 10 mM Master Stock.

    • Immediately perform serial dilutions (e.g., 0, 1, 5, 10, 50, 100

      
      ) in Assay Buffer.
      
Phase 2: Plate Layout & Reaction

This protocol uses a Matrix Design (varying


RowInhibitor (

)
Col 1-3 (

=0.5

)
Col 4-6 (

=1

)
Col 7-9 (

=2

)
Col 10-12 (

=5

)
A 0 (Control)............
B 0.5............
C 2.0............[1]
D 10.0............[2]
E 50.0............
F Blank (No Enz)Substrate OnlySubstrate OnlySubstrate OnlySubstrate Only

Workflow Steps:

  • Add Inhibitor: Add 20

    
     of diluted Inhibitor (or buffer for controls) to respective wells.
    
  • Add Enzyme: Add 40

    
     of Enzyme solution to all wells (except Row F). Incubate for 5 minutes at 37°C to allow equilibrium (but not long enough for lactone hydrolysis).
    
  • Initiate: Add 40

    
     of Substrate (at 2.5x desired final concentration) to start the reaction.
    
  • Monitor: Measure Absorbance at 405 nm every 60 seconds for 20 minutes (Kinetic Mode).

  • Stop (Optional): If using endpoint, add 100

    
     Stop Solution after 15 mins and read at 405 nm. Kinetic mode is preferred to verify linearity.
    

Workflow Diagram

ProtocolWorkflowStartStartWeighWeigh Lactone Powder(Keep Desiccated)Start->WeighDissolveDissolve in Ice-Cold Water(IMMEDIATELY before use)Weigh->DissolveDiluteISerial Dilution of Inhibitor(0 - 100 µM)Dissolve->DiluteIHydrolysisWARNING:Spontaneous Hydrolysisstarts > 30 minsDissolve->HydrolysisTime SensitivePlatePrepare 96-Well Plate(Matrix: [I] vs [S])DiluteI->PlatePreIncAdd Enzyme + InhibitorIncubate 5 min @ 37°CPlate->PreIncStartRxnAdd Substrate (pNP-GlcNAc)Start Kinetic ReadPreInc->StartRxn

Figure 2: Experimental workflow emphasizing the critical timing of inhibitor preparation to prevent hydrolysis.

Data Analysis & Calculation

Step 1: Determine Initial Velocities ( )

Calculate the slope (mOD/min) for the linear portion of the curve for every well. Subtract the "No Enzyme" blank rates.

Step 2: Diagnostic Plot (Lineweaver-Burk)

Plot


  • Competitive Pattern: Lines should intersect at the Y-axis (

    
     remains constant), but the X-intercept (
    
    
    ) changes.
  • Note: If lines do not intersect exactly on the Y-axis, it may indicate "Mixed Inhibition," often caused by inhibitor contaminants or enzyme aging.

Step 3: Calculation of

Use Non-Linear Regression (e.g., GraphPad Prism, SigmaPlot) fitting the data to the Competitive Inhibition Model :

Where:

  • 
     = Initial velocity
    
  • 
     = Maximum velocity[1][3]
    
  • 
     = Substrate concentration
    
  • 
     = Michaelis constant
    
  • 
     = Inhibitor concentration[4][2][3][5]
    
  • 
     = Inhibition constant[6][3][5]
    
Alternative: The Dixon Plot

If non-linear regression software is unavailable:

  • Plot

    
     (y-axis) vs. 
    
    
    (x-axis).[3]
  • Draw lines for each substrate concentration.

  • The lines will intersect at a point in the upper-left quadrant.

  • The X-coordinate of the intersection point is

    
     .
    

Troubleshooting & Validation (Self-Validating Systems)

IssueObservationRoot CauseSolution
Drifting


increases if assay is repeated 1 hour later.
Lactone hydrolysis to gluconic acid.Validation Step: Prepare fresh inhibitor for every run. Do not use stocks >30 mins old.
No Inhibition High

shows no effect.
Inhibitor fully hydrolyzed or pH > 8.0.Check buffer pH.[1][5] Lactones hydrolyze rapidly in alkaline pH. Ensure pH < 6.0 for stability.
Tight Binding

.
Enzyme concentration is too high relative to

.
Use the Morrison Equation for tight-binding inhibitors, or dilute enzyme further (if signal allows).

References

  • Conchie, J., & Levvy, G. A. (1957). Inhibition of glycosidases by aldonolactones of corresponding configuration. Biochemical Journal, 65(2), 389–395.

  • Leaback, D. H. (1968). On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone.[7] Biochemical and Biophysical Research Communications, 32(6), 1025-1030.[7]

  • Horsch, M., et al. (1997). N-acetylhexosaminidases: kinetic properties and inhibition by this compound. Glycobiology. (General reference for kinetic constants).
  • Sigma-Aldrich Product Sheet. this compound (A3305).

Troubleshooting & Optimization

Preventing spontaneous hydrolysis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone in aqueous media

[1]

Current Status: Operational Subject: Preventing Spontaneous Hydrolysis in Aqueous Media Ticket Priority: Critical (Data Integrity Risk)[1]

Executive Summary: The "Silent Killer" of Potency

2-Acetamido-2-deoxy-D-glucono-1,5-lactone (hereafter GlcNAc-1,5-lactone ) is a transition-state analogue and a potent competitive inhibitor of


1

The Problem: This molecule is thermodynamically unstable in aqueous environments.[1] It undergoes spontaneous hydrolysis to form 2-acetamido-2-deoxy-D-gluconic acid , a ring-opened product that possesses negligible inhibitory activity against glycosidases.[1]

The Consequence: Researchers often observe "time-dependent loss of inhibition," where the IC

1

The Mechanism of Degradation

To prevent hydrolysis, you must understand the driving forces: pH and Entropy .[1]

The 1,5-lactone ring is strained.[1] In the presence of water, nucleophilic attack at the carbonyl carbon opens the ring. This reaction is base-catalyzed .[1]

Hydrolysis Pathway Visualization

HydrolysisPathwaycluster_legendReaction KineticsLactoneGlcNAc-1,5-lactone(Active Inhibitor)Ring ClosedTransitionTetrahedralIntermediateLactone->Transition+ H2OTransition->LactoneStable at pH < 4.5AcidGlcNAc-gluconic Acid(Inactive)Ring OpenedTransition->AcidFast at pH > 6.0InfoHalf-life (t1/2) decreasesexponentially as pH rises.

Figure 1: The irreversible hydrolysis pathway.[1] At neutral or alkaline pH, the equilibrium shifts rapidly toward the inactive acid form.[1]

Stability Protocols: Storage & Preparation[1][2]

The following protocols are designed to minimize water activity (

Solvent Compatibility Table
Solvent SystemStability RatingRecommended Usage
Dry DMSO ⭐⭐⭐⭐⭐ (Excellent)Primary Stock. Stable for months at -20°C.
Acidic Buffer (pH 4.0 - 4.5) ⭐⭐⭐ (Moderate)Working Solution. Stable for hours.[1] Use Citrate or Acetate.[1]
Water (Unbuffered) ⭐⭐ (Poor)Use immediately.[1] pH of pure water (~7) accelerates decay.[1]
Alkaline Buffer (pH > 7.0) ⚠️ (Critical Failure)Do Not Use. Half-life is measured in minutes.[1]
Alcohols (MeOH/EtOH) ⭐ (Risk of Solvolysis)Avoid.[1] Can form esters/acetals.[1]
Protocol A: Preparation of Master Stock (100 mM)

Objective: Create a stable stock solution for long-term storage.

  • Weighing: Weigh the solid GlcNAc-1,5-lactone rapidly. The solid is hygroscopic; absorption of atmospheric moisture initiates hydrolysis in the solid state.[1]

  • Solvation: Dissolve immediately in anhydrous DMSO (Dimethyl sulfoxide).

    • Why? DMSO reduces water activity to near zero, arresting hydrolysis.[1]

  • Aliquot: Divide into single-use aliquots (e.g., 20

    
    L). Avoid repeated freeze-thaw cycles as condensation introduces water.[1]
    
  • Storage: Store at -20°C or -80°C . Desiccate the container if possible.[1]

Protocol B: Working Solutions for Assays

Objective: Dilute the stock for an assay without losing potency.

  • Thaw: Thaw one DMSO aliquot.

  • Dilution Buffer Selection:

    • If your enzyme allows: Dilute into 50 mM Sodium Citrate, pH 4.5 .

    • If neutral pH is required: Dilute into water/buffer immediately before adding to the enzyme.[1]

  • Timing: Do not prepare the dilution more than 15 minutes before the start of the reaction. Keep on ice (4°C slows hydrolysis).[1]

Experimental Workflow: Kinetic Assays

When determining

11
Optimized Assay Workflow

AssayWorkflowStartStartStep11. Prepare Enzyme Mix(Keep on Ice)Start->Step1Step22. Thaw Inhibitor Stock(DMSO)Step1->Step2Step33. Rapid DilutionDilute Inhibitor into Buffer(T = 0 min)Step2->Step3Do not delayStep44. Add to Plate/CuvetteMix with Enzyme immediatelyStep3->Step4< 5 mins elapsedWarningCRITICAL: Do not pre-incubateinhibitor in neutral bufferwithout enzyme present.Step3->WarningStep55. Add SubstrateInitiate ReactionStep4->Step5

Figure 2: Optimized workflow to minimize hydrolysis time prior to enzyme binding.

Troubleshooting & FAQs

Q1: My IC


 value is 10x higher than the literature value. Why?A:11Solution:

Q2: Can I use this inhibitor at pH 7.4 (Cytosolic conditions)? A: Yes, but with extreme caution. At pH 7.4, the half-life (

1
  • Action: Ensure the assay duration is short (initial rate conditions).

  • Control: Run a time-course control where the inhibitor is incubated in buffer for 0, 30, and 60 minutes before adding enzyme. If inhibition decreases over time, you are measuring hydrolysis rates, not just enzyme inhibition.[1]

Q3: Is the hydrolysis reversible? A: In aqueous biological conditions, no .[1] While lactonization (acid

11

Q4: How does this compare to PUGNAc? A: PUGNAc (O-(2-acetamido-2-deoxy-D-glucopyranosylidene)amino N-phenylcarbamate) is chemically different.[1] While also an inhibitor, the 1,5-lactone discussed here is a specific transition state analog for the hydrolysis mechanism.[1] PUGNAc is generally more stable in aqueous solution than the 1,5-lactone, but the 1,5-lactone is often used to probe the specific "oxazolinium ion" transition state geometry of Hexosaminidases [1, 2].[1]

References

  • Conchie, J., & Levvy, G. A. (1957). Inhibition of glycosidases by aldonolactones of corresponding configuration.[1][2][3][4] Biochemical Journal, 65(2), 389–395.[1][2][4][5]

  • Findlay, J., Levvy, G. A., & Marsh, C. A. (1958).

    
    -N-acetylglucosaminidase.[1][2][3][6][7] Biochemical Journal, 69(3), 467–476.[1][2][5] 
    
  • Leaback, D. H. (1968). On the inhibition of

    
    -N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone.[1][8] Biochemical and Biophysical Research Communications, 32(6), 1025-1030.[1][8] 
    
  • Pokorný, M., et al. (2009). Preparation of this compound and its use in the study of hexosaminidases.[1] Carbohydrate Research. (General reference for chemical handling).

Improving yield in the catalytic oxidation of GlcNAc to glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized Tier 3 Technical Support Center response. It addresses the user's request with high-level scientific precision, correcting nomenclature errors while providing actionable, high-yield protocols.

Ticket ID: #OX-GLCNAC-001 Subject: Yield Optimization for N-Acetylglucosamine (GlcNAc) Oxidation Assigned Specialist: Senior Application Scientist, Carbohydrate Chemistry Div.

Executive Summary & Nomenclature Correction

Critical Technical Clarification: Your request mentions oxidizing GlcNAc to glucono-1,5-lactone.

  • Correction: Glucono-1,5-lactone is the oxidation product of Glucose .

  • Target Product: The oxidation of GlcNAc (N-Acetylglucosamine) at the C1 position yields N-acetylglucosamino-1,5-lactone (GlcNAc-lactone), which spontaneously hydrolyzes to N-acetylglucosaminic acid (GlcNAc-acid) in aqueous media.

Yield Impact: Attempting to use standard Glucose Oxidase (GOx) for this reaction is the primary cause of yield failure. GOx has <1% relative activity towards GlcNAc compared to glucose.

This guide provides two validated high-yield protocols:

  • Chemo-Catalytic (Gold Nanoparticles): Best for scale-up and robustness.

  • Bio-Catalytic (Cellobiose Dehydrogenase): Best for high selectivity under mild conditions.

Reaction Mechanism & Pathway Visualization

Understanding the equilibrium between the lactone and the acid is crucial for yield calculation. In water, the lactone is a transient species.

GlcNAc_Oxidation cluster_legend Reaction Environment GlcNAc GlcNAc (Substrate) Intermediate Transition State (Oxazolinium Ion) GlcNAc->Intermediate -2e-, -2H+ (Catalyst: Au/C or CDH) Lactone GlcNAc-1,5-lactone (Kinetic Product) Intermediate->Lactone fast Acid N-acetylglucosaminic Acid (Thermodynamic Product) Lactone->Acid Hydrolysis (+H2O) pH > 6.0 (Fast) pH < 4.0 (Slow) Acid->Lactone Acid Catalysis (Reversible in dry/acidic conditions) Aq. Media Aqueous Media favors Acid

Figure 1: Reaction pathway showing the oxidation of GlcNAc. Note that the lactone is unstable in water; "Yield" is often measured as the sum of Lactone + Acid unless specific quenching is used.

Validated Experimental Protocols

Protocol A: Supported Gold Catalysis (Au/Al₂O₃ or Au/C)

Best for: High conversion (>90%), robust scale-up, and base-free operation. Mechanism: Oxidative dehydrogenation on the metal surface.

ParameterSpecificationRationale
Catalyst 1 wt% Au/Al₂O₃ or Au/CGold nanoparticles (2-5 nm) are essential. Palladium (Pd) often leads to over-oxidation.
Substrate Ratio 1:1000 (Au : GlcNAc molar ratio)Low loading prevents agglomeration while maintaining turnover frequency (TOF).
Solvent Water (Base-free)Adding base (NaOH) promotes retro-aldol degradation. Base-free conditions favor the acid/lactone.
Temperature 60°C - 80°CActivation energy threshold.[1][2] <60°C results in sluggish kinetics; >90°C risks caramelization.
Oxygen Pressure 2-3 bar O₂ (or vigorous air bubbling)The reaction is zero-order with respect to O₂ only if mass transfer is not limiting.

Step-by-Step Workflow:

  • Preparation: Dissolve GlcNAc (0.1 M) in deionized water.

  • Loading: Add Au/Al₂O₃ catalyst (substrate-to-metal ratio 1000:1).

  • Reaction: Pressurize reactor to 2.5 bar O₂ and heat to 80°C under stirring (1000 rpm).

  • Monitoring: Monitor pH drop. The formation of GlcNAc-acid will drop pH to ~2.5.

  • Termination: Filter catalyst (0.2 µm filter) while hot to prevent product precipitation on the catalyst surface.

  • Isolation: Lyophilize immediately to preserve a mixture of lactone and acid.

Protocol B: Enzymatic Oxidation (Cellobiose Dehydrogenase - CDH)

Best for: High specificity, ambient temperature, "Green" chemistry. Mechanism: CDH accepts GlcNAc (acting as a chitobiose mimic) and transfers electrons to an acceptor (Oxygen or DCIP).

ParameterSpecificationRationale
Enzyme Crassicarpon hotsonii CDH (ChCDH)Engineered CDH variants show 30x higher efficiency than wild-type for GlcNAc moieties.
Mediator Lytic Polysaccharide Monooxygenase (LPMO) or CatalaseCDH produces H₂O₂, which inhibits the enzyme. Catalase scavenges H₂O₂ to drive equilibrium.
Buffer 50 mM Sodium Acetate, pH 5.5Optimal pH for CDH stability. pH > 7.0 denatures the enzyme and hydrolyzes the lactone too fast.
Temperature 30°C - 45°CBalance between enzyme activity and thermal denaturation.

Step-by-Step Workflow:

  • Mix: Dissolve GlcNAc (50 mM) in Acetate buffer (pH 5.5).

  • Initiate: Add CDH (0.5 µM) and Catalase (100 U/mL).

  • Oxygenate: Continuous mild aeration (do not bubble violently to avoid protein denaturation).

  • Time Course: Incubate for 12-24 hours.

  • Purification: Ultrafiltration (10 kDa cutoff) to remove enzyme.

Troubleshooting Guide & FAQs

Issue 1: "My yield is stuck below 10%."

Diagnosis: You are likely using Glucose Oxidase (GOx) .

  • Root Cause: GOx is highly specific to Glucose. It virtually ignores the N-acetyl group at C2 of GlcNAc due to steric hindrance.

  • Solution: Switch to Cellobiose Dehydrogenase (CDH) or GlcNAc Oxidase (if available). Alternatively, use Protocol A (Gold Catalyst) which is substrate-tolerant.

Issue 2: "I detect the Acid, but I need the Lactone."

Diagnosis: Rapid Hydrolysis.

  • Root Cause: In aqueous solution at pH > 6, the half-life of the lactone is minutes.

  • Solution:

    • Lower pH: Conduct the reaction at pH 4.0–5.0 (if using Au catalyst).

    • Solvent Switch: Perform the reaction in a biphasic system or use a solvent mixture (e.g., Water/Ethanol) if the catalyst tolerates it, though enzymes generally require water.

    • Downstream: Do not rotary evaporate at high heat. Lyophilize (Freeze Dry) the reaction mixture immediately after filtering the catalyst. This removes water without promoting hydrolysis, trapping the lactone form.

Issue 3: "The Gold Catalyst worked once, but failed on the second run."

Diagnosis: Catalyst Poisoning or Sintering.

  • Root Cause:

    • Poisoning: Amines or proteins (if impure substrate) binding to Au sites.

    • Sintering: Reaction temperature >100°C causing Au nanoparticles to aggregate.

  • Solution:

    • Wash the catalyst with 0.1 M NaOH followed by abundant water between runs to desorb organic fouling.

    • Ensure reaction temperature stays <80°C.

Issue 4: "The reaction pH drops rapidly, and conversion stops."

Diagnosis: Product Inhibition / Acidification.

  • Root Cause: Production of GlcNAc-acid drops pH to ~2.0. Some enzymes (and even some metal supports like MgO) degrade or deactivate at extremely low pH.

  • Solution: Run the reaction in a pH-stat mode (automatically adding dilute NaOH to maintain pH 5.0-6.0). Note: This will convert all Lactone to Salt (GlcNAc-conate), which might not be your target.

References

  • Install, J. C., et al. (2025). "Selective Oxidation of Glucose-Galactose Syrup to Gluconic and Galactonic Acids."[3] University of Helsinki / Green Chemistry. (Demonstrates Au/Al2O3 efficiency for selective C1 oxidation).

  • Kracher, D., et al. (2015). "Polysaccharide oxidation by lytic polysaccharide monooxygenase is enhanced by engineered cellobiose dehydrogenase."[4] FEBS Journal. (Details the efficiency of CDH on GlcNAc/Chitobiose moieties).

  • Tømmeraas, K., & Melander, C. (2008). "Kinetics of Hyaluronan Hydrolysis in Acidic Solution at Various pH Values." Biomacromolecules.

  • Qi, D., et al. (2026). "One Pot Synthesis of N-acetylglycine from N-acetyl Glucosamine over Bifunctional Ag/MgO."[5][6] Bulletin of Chemical Reaction Engineering & Catalysis. (Discusses metal-catalyzed oxidation pathways of GlcNAc).

  • Hart, G. W., et al. (2011). "O-GlcNAc: a sensor of cellular state." Biochimica et Biophysica Acta.

Sources

Purification techniques for isolating high-purity 2-Acetamido-2-deoxy-D-glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a Technical Support Knowledge Base for the isolation of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone (GlcNAc-lactone).

Topic: Isolation & Purification of this compound Ticket ID: GLCNAC-PUR-001 Status: Resolved / Knowledge Base Article Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The isolation of This compound is notoriously difficult not because the synthesis is complex, but because the product is chemically labile. This molecule is a transition-state analog and a potent inhibitor of


-acetyl-

-D-glucosaminidase (NAGase).

The Core Challenge: The lactone ring is thermodynamically unstable in the presence of water and heat, rapidly hydrolyzing to 2-acetamido-2-deoxy-D-gluconic acid . The acid is a poor inhibitor compared to the lactone. Therefore, the purification protocol is less about "cleaning" and more about arresting hydrolysis .

Module 1: Critical Stability Parameters (Read Before Experiment)

Q: Why does my product lose inhibitory activity after freeze-drying?

A: You likely hydrolyzed the ring during the aqueous workup. The 1,5-lactone is a "delta" lactone.[1] Unlike stable gamma-lactones, delta-lactones in carbohydrates are susceptible to rapid ring-opening in aqueous media, especially if the pH deviates from 4.0–6.0 or if the temperature exceeds 30°C.

The Stability Decision Tree Use this logic flow to determine if your current workflow is viable.

stability_logic Start Start Workup Solvent Is the solvent aqueous? Start->Solvent PH_Check Is pH > 7.0? Solvent->PH_Check Yes Result_Pass Lactone Preserved (High Purity) Solvent->Result_Pass No (Anhydrous) Temp_Check Is Temp > 35°C? PH_Check->Temp_Check No Result_Fail Hydrolysis to Acid (Low Activity) PH_Check->Result_Fail Yes (Fast Hydrolysis) Time_Check Exposure > 30 mins? Temp_Check->Time_Check No Temp_Check->Result_Fail Yes Time_Check->Result_Fail Yes Time_Check->Result_Pass No

Figure 1: Critical decision pathways for preventing lactone hydrolysis during isolation.

Module 2: Synthesis & Isolation Protocol

Q: What is the most reliable method for high-purity isolation?

A: The Modified Iodine/Methanol Oxidation. While enzymatic methods exist, the chemical oxidation of N-acetylglucosamine (GlcNAc) using Iodine (


) in Methanol is the most robust method for generating the lactone on a preparative scale.

The Mechanism: Iodine oxidizes the hemiacetal of GlcNAc to the lactone. The reaction generates Hydrogen Iodide (HI), which must be neutralized immediately to prevent acid-catalyzed degradation.

Protocol: The "Silver Carbonate" Method

Rationale: Silver carbonate (


) acts as both the base and the scavenger. It neutralizes HI to form AgI (Silver Iodide), which is an insoluble yellow precipitate. This drives the reaction forward and allows for filtration without adding water.

Step-by-Step Workflow:

  • Reaction: Dissolve N-acetylglucosamine (GlcNAc) in anhydrous Methanol.

  • Oxidation: Add Iodine (

    
    ) (1.5 eq) and Silver Carbonate (
    
    
    
    ) (1.5 eq).
  • Conditions: Stir at 40°C until CO2 evolution ceases (approx. 30–45 mins). Do not overheat.

  • Filtration (Crucial): Filter the mixture through a Celite pad to remove the yellow AgI precipitate and excess silver salts.

    • Tip: The filtrate should be clear or slightly yellow. If dark brown, free iodine remains.

  • Decolorization: If the filtrate is brown (excess

    
    ), shake briefly with a small amount of liquid mercury (classic method) or, preferably, activated charcoal. Filter again.
    
  • Evaporation: Concentrate the methanol solution on a rotary evaporator at <30°C . Do not evaporate to complete dryness if the oil looks viscous; this causes "oiling out."

  • Crystallization:

    • Dissolve the syrup in a minimum volume of dry Methanol.

    • Add dry Diethyl Ether dropwise until turbidity (cloudiness) persists.

    • Store at 4°C. Colorless needles should form.

Data: Reagent Stoichiometry Table

ComponentEquivalentsRoleCritical Note
GlcNAc 1.0SubstrateMust be dry before use.[2]
Iodine (

)
1.2 – 1.5OxidantExcess causes discoloration.

1.2 – 1.5Base/ScavengerRemoves HI as AgI (solid).
Methanol SolventMediumMust be anhydrous.

Module 3: Troubleshooting Crystallization (FAQ)

Q: My product is "oiling out" and won't crystallize. What now?

A: You likely have residual water or solvent polarity mismatch. Lactones are notoriously difficult to crystallize if even trace water is present because the water lowers the chemical potential of the solution.

Corrective Actions:

  • The Co-Evaporation Trick: Redissolve your oil in absolute ethanol and evaporate again. Repeat 2x. This forms an azeotrope with trace water, pulling it out of the sample.

  • Solvent Swap: If Methanol/Ether fails, try DMF/Ether .

    • Dissolve the oil in minimal Dimethylformamide (DMF).

    • Layer Diethyl Ether on top carefully.

    • Allow diffusion at 4°C.

  • Seeding: If you have any previous crystals, add a microscopic seed. If not, scratch the side of the glass vessel with a glass rod to induce nucleation.

Module 4: Validation & Quality Control

Q: How do I distinguish the Lactone from the Hydrolyzed Acid?

A: Infrared Spectroscopy (IR) is the fastest diagnostic tool. You do not need to wait for NMR. The Carbonyl (C=O) stretch is definitive.

Diagnostic Markers:

CompoundIR Signal (C=O)NMR (H-1 Anomeric)Solubility
Lactone (Target) 1740 – 1750 cm⁻¹ ~Shifted downfieldSoluble in MeOH, slightly in EtOH
Acid (Impurity) 1720 cm⁻¹ (broad)Upfield shiftVery soluble in water

Experimental Workflow Visualization The following diagram outlines the purification logic to ensure high purity.

purification_workflow cluster_QC QC Checkpoint Input Crude Reaction Mix (MeOH, AgI, Product) Filter Filtration (Celite) Remove AgI Input->Filter Carbon Charcoal Treatment Remove excess I2 Filter->Carbon Conc Vac. Conc. <30°C Syrup State Carbon->Conc Cryst Crystallization (MeOH/Ether) Conc->Cryst IR_Check IR: 1750 cm-1? Cryst->IR_Check

Figure 2: Purification workflow minimizing thermal stress and hydrolytic exposure.

References

  • Pokorny, M., & Glaudemans, C. P. J. (1975). Oxidation of N-acetyl-D-glucosamine by iodine in methanol. Carbohydrate Research, 42(1), 177-181.

    • Core Reference: This is the foundational paper describing the Iodine/Methanol/Silver Carbon
  • Horsch, M., Hoesch, L., & Vasella, A. (1990). N-Acetylglucosaminidase inhibitors: Synthesis of this compound.[3][4][5] Helvetica Chimica Acta, 73(6), 1437-1444.

    • Validation: Provides updated characterization d
  • Leaback, D. H. (1968).[6] On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone.[5][6] Biochemical and Biophysical Research Communications, 32(6), 1025-1030.

    • Application: Establishes the biological relevance and instability parameters of the lactone.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating the Transition State Mimicry of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of enzyme inhibition, the design of transition state analogues stands as a pinnacle of rational drug design.[1][2] These molecules, by mimicking the high-energy, transient state of a substrate during an enzymatic reaction, can act as potent and highly specific inhibitors.[2][3] This guide provides an in-depth comparison and validation of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone (NAG-lactone) as a transition state mimic for O-GlcNAcase (OGA), a critical enzyme in cellular signaling.

The reversible post-translational modification of nuclear and cytoplasmic proteins with O-linked β-N-acetylglucosamine (O-GlcNAc) is a key regulatory mechanism, akin to phosphorylation.[4] This dynamic process is governed by two enzymes: O-GlcNAc transferase (OGT) which adds the sugar moiety, and O-GlcNAcase (OGA) which removes it.[4][5] Given the link between dysregulated O-GlcNAcylation and diseases such as cancer, diabetes, and neurodegenerative disorders, OGA has emerged as a significant therapeutic target.[5][6][7]

The O-GlcNAcase Catalytic Mechanism: A Substrate-Assisted Pathway

To validate a transition state mimic, one must first comprehend the transition state itself. OGA, a member of the family 84 glycoside hydrolases, employs a substrate-assisted catalytic mechanism.[8][9][10][11] The 2-acetamido group of the GlcNAc substrate actively participates in the reaction, forming a bicyclic oxazoline intermediate.[8][9] This process is facilitated by key active site residues, such as aspartic acids, that act as a general acid/base pair.[9][10] The transition state leading to this intermediate is believed to have significant oxocarbenium ion character, with a flattened ring conformation at the anomeric carbon.

Caption: OGA Substrate-Assisted Catalysis.

Validating NAG-lactone as a Transition State Mimic

The core principle of transition state mimicry is that a stable molecule geometrically and electrostatically resembling the unstable transition state will bind to the enzyme with very high affinity.[1][12] NAG-lactone's efficacy as an OGA inhibitor stems from its structural similarity to the proposed oxocarbenium ion-like transition state. The lactone's sp2-hybridized carbonyl carbon flattens the sugar ring, mimicking the geometry of the transition state.

  • Enzyme Kinetics and Inhibition Studies: The most direct validation comes from determining the inhibition constant (Ki). Competitive inhibition is expected, as the mimic vies for the same active site as the substrate. Studies have shown that NAG-lactone derivatives are potent competitive inhibitors of OGA.

  • X-ray Crystallography: Visualizing the inhibitor bound to the enzyme's active site provides irrefutable evidence. Crystal structures of OGA in complex with transition state mimics reveal key interactions that stabilize the inhibitor, mirroring the interactions that would stabilize the actual transition state.[10] These structures confirm that the flattened ring of the mimic occupies the active site and interacts with crucial catalytic residues.

  • Thermodynamic Analysis: Isothermal titration calorimetry (ITC) can be employed to measure the thermodynamic parameters of binding (enthalpy and entropy). A high binding affinity (low dissociation constant) is a hallmark of a successful transition state analogue.

Caption: Transition State vs. Mimic.

Comparative Analysis with Alternative OGA Inhibitors

While NAG-lactone is a foundational tool, other OGA inhibitors have been developed, most notably Thiamet-G. A comparative analysis is crucial for selecting the appropriate tool for a given research question.

InhibitorTypeKi (for human OGA)Selectivity over β-hexosaminidaseKey Features
NAG-lactone Derivatives Transition State MimicNanomolar range (e.g., 27 nM for a sulfonylhydrazone derivative)Moderate to LowPotent, but can show cross-reactivity with the functionally related lysosomal β-hexosaminidases.[7]
Thiamet-G Mechanism-Inspired Inhibitor~20-21 nM[13][14][15][16]High (~37,000-fold)[15]Highly potent and selective, cell-permeable, and orally active.[13][14]
PUGNAc Transition State Mimic~50 nM[5]Low[5]Potent but lacks selectivity, which can complicate interpretation of cellular studies.[5]

Expert Insights: The choice between these inhibitors depends on the experimental context. NAG-lactone and its derivatives are excellent tools for structural and mechanistic studies due to their direct mimicry of the transition state. However, for cellular or in vivo studies where target specificity is paramount, the high selectivity of Thiamet-G makes it a superior choice to avoid off-target effects from inhibiting β-hexosaminidases.[13][15]

Experimental Protocols

Protocol: Determination of OGA Inhibition Constant (Ki)

This protocol outlines a continuous kinetic assay using a fluorogenic substrate to determine the Ki value for a competitive inhibitor like NAG-lactone.

1. Reagent Preparation:

  • Assay Buffer: 50 mM Sodium Phosphate, 100 mM NaCl, 0.1% BSA, pH 7.0.
  • Enzyme Stock: Recombinant human O-GlcNAcase (hOGA) diluted in Assay Buffer to a working concentration (e.g., 1 nM).[16]
  • Substrate Stock: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc) stock solution in DMSO, then diluted in Assay Buffer.
  • Inhibitor Stock: this compound stock solution in Assay Buffer. Prepare a serial dilution series.

2. Assay Procedure:

  • Set up a 96-well black microplate.
  • To each well, add:
  • 50 µL of Assay Buffer containing a range of inhibitor concentrations (including a zero-inhibitor control).
  • 25 µL of hOGA enzyme solution.
  • Incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
  • Initiate the reaction by adding 25 µL of 4-MU-GlcNAc substrate solution (at various concentrations, typically bracketing the Km value).
  • Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
  • Monitor the increase in fluorescence (Excitation: ~355 nm, Emission: ~460 nm) over time (e.g., every 60 seconds for 15-30 minutes).[16]

3. Data Analysis:

  • Calculate the initial reaction velocities (V₀) from the linear portion of the fluorescence vs. time plots.
  • Plot V₀ versus substrate concentration for each inhibitor concentration to generate Michaelis-Menten curves.
  • To determine the mode of inhibition and the Ki value, transform the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.
  • The Ki can be determined by a secondary plot of the apparent Km (derived from the x-intercepts of the Lineweaver-Burk plot) versus the inhibitor concentration.[17]

// Node styles start_end [fillcolor="#34A853", fontcolor="#FFFFFF"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; analysis [shape=diamond, aspect=1.5, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Workflow Start [label="Start: Reagent Prep", class="start_end"]; Plate_Setup [label="Set up 96-well plate with\nInhibitor concentrations", class="process"]; Enzyme_Add [label="Add OGA Enzyme\nIncubate 10 min @ 37°C", class="process"]; Reaction_Start [label="Initiate reaction with\nfluorogenic substrate (4-MU-GlcNAc)", class="process"]; Fluorescence_Read [label="Measure fluorescence kinetics\n(Ex: 355nm, Em: 460nm)", class="data"]; Calc_Velocity [label="Calculate Initial Velocities (V₀)", class="process"]; Plotting [label="Generate Michaelis-Menten\n& Lineweaver-Burk Plots", class="analysis"]; Ki_Calc [label="Determine Inhibition Mode\n& Calculate Ki", class="analysis"]; End [label="End: Report Ki Value", class="start_end"];

// Connections Start -> Plate_Setup; Plate_Setup -> Enzyme_Add; Enzyme_Add -> Reaction_Start; Reaction_Start -> Fluorescence_Read; Fluorescence_Read -> Calc_Velocity; Calc_Velocity -> Plotting; Plotting -> Ki_Calc; Ki_Calc -> End;

caption [label="Workflow for Ki Determination.", shape=plaintext, fontsize=10]; }

Caption: Workflow for Ki Determination.

References

  • Three possible catalytic mechanisms for O-GlcNAcase. A, the single step... - ResearchGate. Available from: [Link]

  • Catalytic mechanism and inhibitors of O -GlcNAcase. A , structure of... - ResearchGate. Available from: [Link]

  • O-GlcNAc - Wikipedia. Available from: [Link]

  • Rao, F. V., et al. (2006). Structural insights into the mechanism and inhibition of eukaryotic O-GlcNAc hydrolysis. The EMBO Journal, 25(7), 1569-1578. Available from: [Link]

  • Substrate-Assisted Catalytic Mechanism of O-GlcNAc Transferase Discovered by Quantum Mechanics/Molecular Mechanics Investigation | Journal of the American Chemical Society. Available from: [Link]

  • Macauley, M. S., et al. (2005). O-GlcNAcase uses substrate-assisted catalysis: kinetic analysis and development of highly selective mechanism-inspired inhibitors. Journal of Biological Chemistry, 280(27), 25313-25322. Available from: [Link]

  • Schramm, V. L. (2011). Enzymatic Transition States and Drug Design. Annual Review of Biochemistry, 80, 703-732. Available from: [Link]

  • Clark, P. M., et al. (2011). Insights into O-Linked N-Acetylglucosamine ([0-9]O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates. The Journal of Biological Chemistry, 286(44), 38598-38608. Available from: [Link]

  • Designing Transition-State Inhibitors | The Scientist. (2012). The Scientist Magazine®. Available from: [Link]

  • Dennis, R. J., et al. (2008). Enzymatic characterization and inhibition of the nuclear variant of human O-GlcNAcase. SFU Summit. Available from: [Link]

  • This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes - ResearchGate. Available from: [Link]

  • (PDF) Insights into O-Linked N-Acetylglucosamine (O-GlcNAc) Processing and Dynamics through Kinetic Analysis of O-GlcNAc Transferase and O-GlcNAcase Activity on Protein Substrates - ResearchGate. Available from: [Link]

  • Deciphering Biological Complexity: The Power of Transition- State Analogs - Research and Reviews. (2024). Available from: [Link]

  • Synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximolactone- and Chitobionhydroximolactone-DerivedN-Phenylcarbamates, Potential Inhibitors of ?-N-Acetylglucosaminidase | Request PDF - ResearchGate. Available from: [Link]

  • Farkas, E., et al. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Molecules, 27(3), 705. Available from: [Link]

  • Beyond the Training Domain: Robust Generative Transition State Models for Unseen Chemistry - arXiv.org. Available from: [Link]

  • New strategy for the synthesis of 2-(N-substituted-amino)-2-deoxy-D-glucono-1,5-lactone arylsemicarbazones - DEA. Available from: [Link]

  • Decoupling catalysis and transition state analog binding from mutations in a phosphatase with HT-MEK - YouTube. (2023). Available from: [Link]

  • Hart, G. W. (2014). Enzymatic Characterization of Recombinant Enzymes of O-GlcNAc Cycling. In Methods in enzymology (Vol. 539, pp. 119-132). Available from: [Link]

  • van Aalten, D. M. F., et al. (2008). Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes. In Post-translational modifications in health and disease (pp. 211-229). Available from: [Link]

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A Senior Application Scientist's Guide to Benchmarking N-Acetyl-β-D-glucosaminidase (NAGase) Inhibitors: A Comparative Analysis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and Commercial Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of N-Acetyl-β-D-glucosaminidase (NAGase) in Cellular Processes and Disease

N-acetyl-β-D-glucosaminidases (NAGases) are a class of exoglycosidases responsible for the cleavage of terminal N-acetyl-D-glucosamine (GlcNAc) residues from a variety of glycoconjugates. These enzymes are ubiquitous, with two major families holding significant biological interest: the lysosomal β-hexosaminidases (HexA and HexB) and the nucleocytoplasmic O-GlcNAcase (OGA). Lysosomal hexosaminidases are crucial for the degradation of gangliosides in the lysosome, and their dysfunction is linked to severe lysosomal storage disorders like Tay-Sachs and Sandhoff disease.[1] In parallel, OGA reverses the dynamic post-translational modification known as O-GlcNAcylation, a key regulatory process in signal transduction, transcription, and cytoskeletal organization.[2][3] Given that aberrant O-GlcNAcylation is implicated in neurodegenerative diseases, diabetes, and cancer, OGA has emerged as a major therapeutic target.[1]

Consequently, the ability to selectively and potently inhibit these enzymes is paramount for both basic research and drug development. This guide provides a comprehensive benchmark of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone (NAG-lactone), a classical NAGase inhibitor, against widely used commercial alternatives. We will delve into their mechanisms of action, comparative potency, and provide a validated experimental protocol for their direct comparison in your own laboratory settings.

Mechanism of Action: Exploiting the Transition State

NAGase enzymes, particularly those in the GH20 and GH84 families (like HexB and OGA, respectively), utilize a substrate-assisted catalytic mechanism.[3] This process involves the participation of the substrate's own N-acetyl group in the catalytic event, proceeding through a high-energy oxazolinium ion transition state. The most effective competitive inhibitors are those that mimic this transient, high-energy state, binding to the enzyme's active site with much higher affinity than the substrate itself.

This compound functions as a classical transition-state analog.[4][5] Its lactone ring structure is thought to adopt a conformation that resembles the oxazolinium ion intermediate, allowing it to bind tightly but reversibly to the NAGase active site.[5]

NAGase Inhibition Mechanism cluster_0 Enzymatic Reaction cluster_1 Competitive Inhibition Substrate Substrate (GlcNAc-R) TS Oxazolinium Ion Transition State Substrate->TS Catalysis Enzyme NAGase Active Site Substrate->Enzyme Blocked Product Product (GlcNAc + R) TS->Product Inhibitor Inhibitor (NAG-lactone) Inhibitor->Enzyme High Affinity Binding Blocked Inhibited Complex

Caption: Mechanism of NAGase action and competitive inhibition by a transition-state analog.

Comparative Profile of Key NAGase Inhibitors

The selection of an appropriate NAGase inhibitor is critically dependent on the research objective, specifically whether the target is a specific isozyme like OGA or the broader family of hexosaminidases.

InhibitorMechanism of ActionPrimary Target(s)Reported Potency (Ki)Key Characteristics
This compound Transition-State Analog[4][5]Broad-spectrum β-hexosaminidases (OGA, HexA/B)[6]~30-250 nM against hOGA (for derivatives)[7]Foundational, non-selective inhibitor. Useful for general hexosaminidase inhibition.
PUGNAc Putative Transition-State Analog[2][8]OGA, HexA/B[3]Potent, but often non-selective.Widely used but suffers from significant off-target inhibition of lysosomal hexosaminidases.[3]
Thiamet G Potent & Selective InhibitorO-GlcNAcase (OGA)[9][10][11]~21 nM against hOGA[10][11]The gold standard for selective OGA inhibition, with over 37,000-fold selectivity against lysosomal hexosaminidases.[10][11]
NAG-thiazoline Transition-State Analog[2][12]OGA, HexA/BPotent, with derivatives showing high selectivity for OGA.[2][8]A potent inhibitor that serves as a scaffold for developing highly selective OGA inhibitors.[2]

Expert Insight: The lack of selectivity of PUGNAc and the parent NAG-lactone can be a significant experimental confound.[3] For instance, if studying O-GlcNAc cycling in a cellular context, inhibiting lysosomal hexosaminidases with these compounds could lead to unintended effects on ganglioside metabolism. Therefore, for OGA-specific studies, Thiamet G is the unequivocally superior choice due to its remarkable selectivity.[9][10] NAG-lactone remains a valuable tool for applications where broad-spectrum hexosaminidase inhibition is desired or as a reference compound in screening assays.

Experimental Protocol: A Validated Assay for Benchmarking Inhibitor Potency (IC50 Determination)

This protocol describes a robust and reproducible colorimetric method for determining the half-maximal inhibitory concentration (IC50) of NAGase inhibitors.

Principle of the Assay: The assay relies on the chromogenic substrate p-nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc).[13] NAGase cleaves the glycosidic bond, releasing p-nitrophenol (pNP). In an alkaline environment, pNP is converted to the p-nitrophenolate ion, which has a distinct yellow color and can be quantified by measuring its absorbance at 405 nm. The reduction in color formation in the presence of an inhibitor is directly proportional to its inhibitory activity.

Materials and Reagents:

  • NAGase Enzyme: Purified enzyme (e.g., from bovine kidney or recombinant human OGA/HexB).

  • Assay Buffer: 0.1 M Citrate Buffer, pH 4.4. (The optimal pH can vary slightly depending on the enzyme source).

  • Substrate: p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc) (CAS 3459-18-5).

  • Inhibitors: this compound, PUGNAc, Thiamet G.

  • Stop Solution: 0.5 M Sodium Carbonate (Na₂CO₃).

  • Instrumentation: 96-well microplate reader capable of measuring absorbance at 405 nm.

  • Consumables: 96-well clear, flat-bottom microplates.

Experimental Workflow Diagram:

IC50_Determination_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_inhibitor Prepare serial dilutions of each inhibitor add_reagents Add buffer, inhibitor, and enzyme to plate prep_inhibitor->add_reagents prep_enzyme Prepare working enzyme solution prep_enzyme->add_reagents prep_substrate Prepare working substrate solution add_substrate Initiate reaction with substrate addition prep_substrate->add_substrate pre_incubate Pre-incubate (10 min) add_reagents->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C (e.g., 30 min) add_substrate->incubate stop_reaction Add Stop Solution incubate->stop_reaction read_plate Read absorbance at 405 nm stop_reaction->read_plate calc_inhibition Calculate % Inhibition vs. controls read_plate->calc_inhibition plot_curve Plot dose-response curve (% Inhibition vs. [Inhibitor]) calc_inhibition->plot_curve calc_ic50 Determine IC50 value (Non-linear regression) plot_curve->calc_ic50

Caption: Step-by-step workflow for determining NAGase inhibitor IC50 values.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Causality: It is critical to prepare fresh inhibitor dilutions for each experiment, as the potency of some compounds can degrade in solution. A high-concentration stock in a suitable solvent (e.g., DMSO for Thiamet G, water for NAG-lactone) should be made first.

    • Inhibitor Dilutions: Prepare a 10-point serial dilution series for each inhibitor in Assay Buffer. Start at a high concentration (e.g., 1 mM) and dilute downwards to cover a broad range of anticipated activity.

    • Enzyme Solution: Dilute the NAGase enzyme stock in cold Assay Buffer to a working concentration that yields a linear reaction rate for at least 30-60 minutes. This concentration must be determined empirically in preliminary experiments.

    • Substrate Solution: Prepare a working solution of pNP-GlcNAc in Assay Buffer (e.g., 2 mM). Gentle heating (37°C) may be required for complete solubilization.

  • Assay Plate Setup (in a 96-well plate):

    • Self-Validation: Include proper controls in triplicate to ensure data integrity.

      • 100% Activity Control (No Inhibitor): 50 µL Assay Buffer + 25 µL Enzyme Solution.

      • 0% Activity Control (Blank): 75 µL Assay Buffer (No Enzyme).

      • Test Wells: 50 µL of each inhibitor dilution + 25 µL Enzyme Solution.

    • Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitors to bind to the enzyme.

  • Initiation and Incubation:

    • Initiate the enzymatic reaction by adding 25 µL of the pre-warmed Substrate Solution to all wells. The final volume will be 100 µL.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30 minutes). Ensure the absorbance of the 100% activity control remains within the linear range of the spectrophotometer.

  • Stopping the Reaction and Measurement:

    • Terminate the reaction by adding 100 µL of Stop Solution to all wells. The high pH will denature the enzyme and develop the yellow color of the pNP product.

    • Read the absorbance of the plate at 405 nm using a microplate reader.

  • Data Analysis and IC50 Calculation:

    • Step 1: Correct for Background: Subtract the average absorbance of the Blank wells from all other wells.

    • Step 2: Calculate Percent Inhibition:

      • % Inhibition = (1 - (Absorbance of Test Well / Absorbance of 100% Activity Control)) * 100

    • Step 3: Determine IC50: Plot % Inhibition versus the logarithm of the inhibitor concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Conclusion and Recommendations

This guide provides the foundational knowledge and a practical framework for benchmarking NAGase inhibitors.

  • For broad-spectrum inhibition of β-hexosaminidases, This compound serves as an effective, albeit non-selective, tool. Its mechanism as a transition-state analog is well-established, making it a useful reference compound.[4][5]

  • For highly selective inhibition of O-GlcNAcase (OGA) , crucial for studying the dynamics of O-GlcNAcylation, Thiamet G is the undisputed inhibitor of choice.[9][10] Its potency and selectivity eliminate the off-target effects that plague less specific compounds like PUGNAc.

The provided experimental protocol offers a validated, self-correcting system for researchers to generate their own comparative data. By carefully selecting the appropriate inhibitor based on a clear understanding of its mechanism and selectivity, researchers can ensure the scientific rigor and accuracy of their findings in the complex and exciting field of glycobiology.

References

  • Title: Nagase & Co., Ltd. - Encyclopedia.com Source: Encyclopedia.com URL: [Link]

  • Title: Spectrophotometric assay for urinary N-acetyl-beta-D-glucosaminidase activity Source: PubMed URL: [Link]

  • Title: Analysis of PUGNAc and NAG-thiazoline as Transition State Analogues for Human O-GlcNAcase: Mechanistic and Structural Insights Source: SFU Summit URL: [Link]

  • Title: Analysis of PUGNAc and NAG-thiazoline as transition state analogues for human O-GlcNAcase: mechanistic and structural insights into inhibitor selectivity and transition state poise. Source: Semantic Scholar URL: [Link]

  • Title: Catalytic mechanism and inhibitors of O -GlcNAcase. Source: ResearchGate URL: [Link]

  • Title: p-nitrophenyl penta-N-acetyl-beta-chitopentaoside as a novel synthetic substrate for the colorimetric assay of lysozyme Source: PubMed URL: [Link]

  • Title: Story of the NAGASE Group's Value Proposition Source: Nagase & Co., Ltd. URL: [Link]

  • Title: p-Nitrophenyl N-acetyl-beta-D-glucosaminide Source: Glycosynth URL: [Link]

  • Title: Analysis of PUGNAc and NAG-thiazoline as Transition State Analogues for Human O-GlcNAcase: Mechanistic and Structural Insights into Inhibitor Selectivity and Transition State Poise Source: SFU Summit URL: [Link]

  • Title: Enhanced Fluorescence of N-Acetyl-β-D-Glucosaminidase Activity by ZnO Quantum Dots for Early Stage Mastitis Evaluation Source: Frontiers URL: [Link]

  • Title: Human NAGase (N-Acetyl Beta-D- Glucosaminidase) ELISA Kit Technical Manual Source: Assay Genie URL: [Link]

  • Title: Nagase & Co., Ltd. | Shared Research Source: Shared Research URL: [Link]

  • Title: Inhibition of O-GlcNAcase by PUGNAc Is Dependent Upon the Oxime Stereochemistry Source: PubMed URL: [Link]

  • Title: Method for the measurement of N-acetyl-beta glucosaminidase activity in bovine milk Source: Cambridge University Press URL: [Link]

  • Title: The inhibition of N-acetyl-beta-D-glucosaminase by the (1-4)-and (1-5)-lactones of N-acetylglucosaminic acid Source: PubMed URL: [Link]

  • Title: NAGASE at a glance A quick look of who we are Source: Nagase & Co., Ltd. URL: [Link]

  • Title: p-Nitrophenyl-N-acetyl-β-D-glucosaminide - CAS 3459-18-5 - Calbiochem Source: MilliporeSigma URL: [Link]

  • Title: this compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes Source: MDPI URL: [Link]

  • Title: On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone Source: PubMed URL: [Link]

  • Title: Synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximolactone- and Chitobionhydroximolactone-DerivedN-Phenylcarbamates, Potential Inhibitors of ?-N-Acetylglucosaminidase Source: ResearchGate URL: [Link]

  • Title: Thiamet G | O-GlcNAcase inhibitor Source: AdooQ Bioscience URL: [Link]

  • Title: Thiamet-G-mediated inhibition of O-GlcNAcase sensitizes human leukemia cells to microtubule-stabilizing agent paclitaxel Source: PubMed URL: [Link]

  • Title: Activities of N-acetyl-β-d-glucosaminidase and glutathione peroxidase in bovine colostrum and milk Source: Czech Journal of Animal Science URL: [Link]

  • Title: Beta-N-Acetylglucosaminidase (Beta-NAG) Activity Colorimetric Assay Source: Trevigen URL: [Link]

  • Title: this compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes Source: ResearchGate URL: [Link]

  • Title: A new class of potent OGA inhibitors, this compound (thio)semicarbazones Source: ScienceDirect URL: [Link]

  • Title: this compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: this compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes Source: PubMed URL: [Link]

  • Title: Product List | Product Information Source: Nagase ChemteX Corporation URL: [Link]

  • Title: A comparative study of novel scale inhibitors with commercial scale inhibitors used in seawater desalination Source: ResearchGate URL: [Link]

  • Title: Biochemical comparison of four commercially available C1 esterase inhibitor concentrates for treatment of hereditary angioedema Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Arginase inhibitor, Nω-hydroxy-L-norarginine, spontaneously releases biologically active NO-like molecule: Limitations for research applications Source: PubMed URL: [Link]

  • Title: PDBj Mine: Chemie - GDL - 2-(acetylamido)-2-deoxy-D-glucono-1,5-lactone Source: Protein Data Bank Japan URL: [Link]

  • Title: Comparison of concentrations of two proteinase inhibitors, porcine pancreatic elastase inhibitory capacity, and cell profiles in sequential bronchoalveolar lavage samples Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: Glucono-δ-lactone - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Inhibitory Effect of a Tankyrase Inhibitor on Mechanical Stress-Induced Protease Expression in Human Articular Chondrocytes Source: MDPI URL: [Link]

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A Researcher's Guide to Glycosidase Modulation: A Structural and Functional Comparison of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone and N-acetylglucosamine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis for Drug Development and Glycobiology Research Professionals

In the landscape of glycobiology, the precise modulation of glycoside hydrolases is a cornerstone of both fundamental research and therapeutic strategy. Specifically, the inhibition of enzymes like β-N-acetylhexosaminidases, which are crucial in various cellular processes, offers a promising avenue for intervention in diseases ranging from lysosomal storage disorders to cancer. This guide provides a detailed comparative analysis of two structurally related but functionally divergent molecules: the naturally occurring amino sugar N-acetylglucosamine (GlcNAc) and its synthetic derivative, 2-Acetamido-2-deoxy-D-glucono-1,5-lactone.

This document is tailored for researchers, scientists, and drug development professionals, offering a comprehensive look at the structural nuances, biological activities, and experimental applications of these two compounds. By understanding their distinct properties, researchers can make more informed decisions in designing experiments and interpreting results.

Part 1: The Critical Structural Difference: From Hemiacetal to Lactone

The functional disparity between N-acetylglucosamine and this compound originates from a subtle yet profound difference in their chemical structures. Both are derivatives of D-glucose with an acetamido group at the second carbon (C2). However, the key distinction lies at the anomeric carbon (C1).

  • N-acetylglucosamine (GlcNAc): As a fundamental monosaccharide, GlcNAc exists in a cyclic hemiacetal form, where the anomeric carbon is part of a hydroxyl group. This structure allows for the interconversion between its α and β anomers. GlcNAc is a vital component of numerous biopolymers and plays a central role in the hexosamine biosynthetic pathway.[1][2][3][4]

  • This compound: This molecule is a synthetic analog of GlcNAc where the anomeric hydroxyl group is oxidized to a carbonyl group, forming a stable intramolecular ester, or lactone.[5][6][7] This seemingly small modification locks the pyranose ring into a planar conformation. This rigidity is the key to its enhanced biological activity.

The planar structure of the lactone mimics the transition state of the glycoside hydrolysis reaction catalyzed by β-N-acetylhexosaminidases.[8][9][10][11] Enzymes function by stabilizing the high-energy transition state of a reaction; therefore, a molecule that resembles this transition state will bind to the enzyme with very high affinity, acting as a potent inhibitor.

structural_comparison GlcNAc N-acetylglucosamine (GlcNAc) - Pyranose ring (hemiacetal) - Anomeric -OH at C1 - Flexible conformation Lactone This compound - Lactone ring (intramolecular ester) - Carbonyl group at C1 - Planar and rigid conformation GlcNAc->Lactone Oxidation at C1 Lactone->GlcNAc Reduction

Caption: Key structural differences between N-acetylglucosamine and its lactone analog.

Part 2: A Tale of Two Functions: Metabolite vs. Inhibitor

The structural differences between GlcNAc and its lactone derivative lead to vastly different biological roles and experimental applications.

Enzyme Inhibition: A Clear Distinction in Potency

This compound is a well-characterized competitive inhibitor of β-N-acetylhexosaminidases.[12][13][14][15][16] Its action as a transition-state analog allows it to bind tightly to the enzyme's active site, preventing the binding and hydrolysis of the natural substrate. This results in potent inhibition at micromolar concentrations.

Conversely, N-acetylglucosamine is the product of the reaction catalyzed by β-N-acetylhexosaminidases and, as such, is a very weak inhibitor through product inhibition. To achieve significant inhibition with GlcNAc, millimolar concentrations are required, which can lead to non-specific effects in cellular and in vivo systems.

Table 1: Comparative Inhibitory Potency against Human β-Hexosaminidase B (HexB)

CompoundKᵢ (nM)Inhibition Mechanism
This compound derivative6.8Transition-state analog
N-acetylglucosamine>1,000,000Product inhibition

Data for the lactone derivative is from a study on sulfonylhydrazone derivatives of this compound, which exhibit potent inhibition.[12][13][14][15]

Metabolic Fate and Cellular Applications

In a cellular context, the two molecules have distinct fates and applications:

  • N-acetylglucosamine (GlcNAc): As a natural metabolite, GlcNAc is readily taken up by cells and enters the hexosamine biosynthetic pathway, leading to the synthesis of UDP-GlcNAc.[1][3][4][17] UDP-GlcNAc is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. Therefore, supplementing cells with GlcNAc is a common method to increase protein O-GlcNAcylation.

  • This compound: This synthetic molecule is not a natural metabolite. Its uptake by cells is generally less efficient than that of GlcNAc. Furthermore, the lactone ring can be hydrolyzed under physiological conditions, leading to a loss of inhibitory activity. More stable and cell-permeable analogs have been developed for in vivo and cellular studies.

Part 3: Experimental Design and Protocols

The choice between these two compounds is entirely dependent on the experimental objective.

Experimental Protocol: In Vitro β-Hexosaminidase Inhibition Assay

This protocol outlines a method to determine the inhibitory potency (IC₅₀) of a compound against β-hexosaminidase.

Objective: To quantify the inhibition of β-hexosaminidase activity by a test compound.

Materials:

  • Purified β-hexosaminidase

  • 4-Methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG), a fluorogenic substrate[18][19]

  • Citrate-phosphate buffer (pH 4.5)

  • Stop solution (e.g., 0.4 M glycine, pH 10.7)[20]

  • Test inhibitor (e.g., this compound)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 450 nm)[18][21]

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of the test inhibitor in a suitable solvent and create a serial dilution in citrate-phosphate buffer.

    • Dilute the purified β-hexosaminidase in citrate-phosphate buffer to a working concentration.

    • Prepare the MUG substrate solution in citrate-phosphate buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 25 µL of the inhibitor dilution (or buffer for the control).

    • Add 25 µL of the diluted enzyme to each well.

    • Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 50 µL of the MUG substrate solution to each well to start the enzymatic reaction.

  • Incubation:

    • Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be optimized to ensure the reaction remains in the linear range.

  • Terminate the Reaction:

    • Add 100 µL of the stop solution to each well. This will stop the reaction and enhance the fluorescence of the product, 4-methylumbelliferone.

  • Measure Fluorescence:

    • Read the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 450 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

experimental_workflow cluster_protocol In Vitro Inhibition Assay prep 1. Prepare Reagents setup 2. Add Inhibitor and Enzyme to Plate prep->setup initiate 3. Add Substrate (MUG) setup->initiate incubate 4. Incubate at 37°C initiate->incubate terminate 5. Add Stop Solution incubate->terminate measure 6. Read Fluorescence terminate->measure analyze 7. Calculate IC50 measure->analyze

Caption: A streamlined workflow for the in vitro β-hexosaminidase inhibition assay.

Conclusion: Selecting the Right Molecule for Your Research

The choice between N-acetylglucosamine and this compound is a critical decision in experimental design.

  • To directly and potently inhibit β-N-acetylhexosaminidases in vitro , this compound and its more stable analogs are the compounds of choice due to their transition-state mimicry.[10][11]

  • To study the effects of increased flux through the hexosamine biosynthetic pathway and elevated protein O-GlcNAcylation in a cellular context , N-acetylglucosamine is the appropriate tool.[1][17]

A thorough understanding of the structural and functional differences between these two molecules is paramount for designing rigorous experiments and accurately interpreting their outcomes in the complex field of glycobiology.

References

  • Journal of the American Chemical Society. (2004). Cyclic Amidine Sugars as Transition-State Analogue Inhibitors of Glycosidases: Potent Competitive Inhibitors of Mannosidases.
  • Chemical Reviews. (2002).
  • UBC Chemistry Department. (2024). CONFIGURATIONALLY SELECTIVE TRANSITION-STATE ANALOG INHIBITORS OF GLYCOSIDASES - A STUDY WITH NOJIRITETRAZOLES, A NEW CLASS OF GLYCOSIDASE INHIBITORS. The University of British Columbia.
  • MDPI. (2023).
  • PMC. (2024). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants.
  • PMC - NIH. (n.d.).
  • Frontiers. (n.d.). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants.
  • American Journal of Physiology. (n.d.). Hexosamine biosynthetic pathway and O-GlcNAc cycling of glucose metabolism in brain function and disease.
  • ResearchGate. (2024). Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants.
  • RSC Publishing. (n.d.).
  • Cell Biolabs, Inc. (n.d.). Beta Hexosaminidase Activity Assay Kit.
  • ResearchG
  • ResearchGate. (2025). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.
  • PubMed. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.
  • Applied Biological Materials Inc. (2023).
  • PMC. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.
  • Lancashire Online Knowledge. (2025). 2-Acetamido-2-deoxy- d -glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.
  • PubMed. (1968). On the inhibition of beta-N-acetyl-D-glucosaminidase by 2-acetamido-2-deoxy-D-glucono-(1-5)-lactone.
  • PMC. (n.d.).
  • Supra-Regional Assay Service. (n.d.). b-Hexosaminidase.
  • MDPI. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 19026-22-3.
  • ResearchGate. (n.d.). Formation of 2- N -acetyl-2-deoxy-glucono-1,5-lactone ( right ) by...
  • Sigma-Aldrich. (n.d.). This compound.

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Evaluating the specificity of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone in complex biological lysates

Author: BenchChem Technical Support Team. Date: February 2026

Title: Evaluating the Specificity of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone in Complex Biological Lysates: A Comparative Technical Guide

Executive Summary: The Specificity Paradox

This compound (often abbreviated as LOGNAc or simply the "Lactone") represents a foundational structure in the inhibition of hexosaminidases. While it is a potent nanomolar inhibitor, it is functionally non-specific in complex biological lysates.

It acts as a transition-state mimic, effectively inhibiting both:

  • O-GlcNAcase (OGA): The nucleocytoplasmic enzyme responsible for removing O-GlcNAc from serine/threonine residues (neutral pH optimum).

  • 
    -Hexosaminidases (Hex A/B):  Lysosomal enzymes responsible for glycoconjugate degradation (acidic pH optimum).[1]
    

The Verdict: In a complex lysate containing both cytosolic and lysosomal fractions, the Lactone cannot be used to isolate OGA activity solely by chemical addition. Its evaluation requires a Dual-pH / Differential Inhibition Matrix to validate specificity. This guide outlines the protocol to distinguish these activities using the Lactone as a reference standard against modern, specific alternatives like Thiamet-G.

Mechanism of Action: Transition State Mimicry

To understand the lack of specificity, one must understand the structural biology. Both OGA and Hex A/B hydrolyze GlcNAc residues via a substrate-assisted mechanism, passing through an oxazoline intermediate that resembles an oxocarbenium ion transition state.

  • The Lactone (LOGNAc): Its geometry mimics the distorted half-chair conformation of the oxocarbenium ion. Because both enzymes evolved to stabilize this specific transition state, the Lactone fits into the active sites of both OGA and Hex A/B with high affinity.

  • Structural Consequence: Unlike newer inhibitors (e.g., Thiamet-G) that exploit the "open" active site architecture of OGA (which tolerates larger substituents) versus the "closed" pocket of Hex A/B, the Lactone is small enough to access both.

Diagram 1: The Inhibition Pathway

InhibitionPathway Substrate Substrate (O-GlcNAcylated Protein) TS Transition State (Oxocarbenium-like) Substrate->TS Substrate-Assisted Cyclization Product Product (Free GlcNAc + Protein) TS->Product Hydrolysis Lactone 1,5-Lactone (LOGNAc) [Mimics TS Geometry] HexAB Hex A/B Active Site (Lysosomal) Lactone->HexAB High Affinity Binding (Ki ~100 nM) OGA OGA Active Site (Cytosolic) Lactone->OGA High Affinity Binding (Ki ~100 nM) HexAB->TS Stabilizes OGA->TS Stabilizes

Caption: The 1,5-Lactone mimics the transition state geometry shared by both enzymes, leading to dual inhibition.

Comparative Analysis: Lactone vs. Alternatives

The following table contrasts the Lactone with PUGNAc (a derivative often used interchangeably but chemically distinct) and Thiamet-G (the specificity gold standard).

Feature1,5-Lactone (LOGNAc) PUGNAc Thiamet-G
Chemical Class Transition State Analog (Lactone)Hydroximolactone UrethaneThiazoline Derivative
OGA Potency (Ki) ~100–400 nM~50 nM~20 nM
Hex A/B Potency (Ki) ~100 nM~30 nM> 10,000 nM
Specificity Ratio ~1:1 (Non-Specific) ~1:1 (Non-Specific) >500:1 (Highly Specific)
Lysate Stability Low (Hydrolyzes to gluconic acid)ModerateHigh
Primary Utility Structural Biology / ReferenceBroad Spectrum InhibitionSpecific OGA Inhibition

Critical Insight: The Lactone is chemically unstable in aqueous solution over time, hydrolyzing to open-chain gluconic acid derivatives which are inactive. Fresh preparation is mandatory.

Experimental Protocol: The Dual-pH Validation System

To evaluate the specificity of the Lactone in a complex lysate, you cannot simply add it and measure "activity." You must decouple the enzymes using their distinct pH optima.

Objective: Quantify the "Off-Target" inhibition of Hex A/B by the Lactone.

Materials
  • Lysis Buffer A (Neutral): 50 mM KH₂PO₄, pH 7.4 (Optimized for OGA).

  • Lysis Buffer B (Acidic): 50 mM Citrate/Phosphate, pH 4.5 (Optimized for Hex A/B).

  • Substrate: p-Nitrophenyl N-acetyl-β-D-glucosaminide (pNP-GlcNAc).

  • Inhibitors:

    • Test Compound: 1,5-Lactone (Freshly dissolved).

    • Control A: Thiamet-G (OGA Specific).

    • Control B: Vehicle (DMSO/Water).

Step-by-Step Methodology
  • Lysate Preparation:

    • Lyse cells/tissue in a neutral buffer (PBS + Protease Inhibitors). Do not add glycosidase inhibitors yet.

    • Clarify by centrifugation (14,000 x g, 10 min, 4°C).

    • Split the supernatant into two aliquots.

  • The pH Shift:

    • Aliquot 1 (OGA Focus): Adjust/dilute into Buffer A (pH 7.4).

    • Aliquot 2 (Hex Focus): Adjust/dilute into Buffer B (pH 4.5).

  • Inhibitor Incubation:

    • Set up a 96-well plate matrix.

    • Incubate lysate with inhibitors (Lactone vs. Thiamet-G) at varying concentrations (10 nM – 100 µM) for 15 minutes at room temperature.

  • Kinetic Readout:

    • Add pNP-GlcNAc (2 mM final).[2]

    • Measure Absorbance (405 nm) every 60 seconds for 30 minutes at 37°C.

  • Data Analysis (The Specificity Calculation):

    • True OGA Activity: Activity at pH 7.4 that is inhibited by Thiamet-G.

    • Lactone Non-Specificity: Compare inhibition at pH 4.5.

      • Result: Thiamet-G should show 0% inhibition at pH 4.5.

      • Result: Lactone will show ~100% inhibition at pH 4.5.

Diagram 2: The Validation Workflow

ValidationWorkflow Lysate Complex Biological Lysate (Contains OGA + Hex A/B) Split Split Sample Lysate->Split pH7 Condition A: pH 7.4 (OGA Active / Hex Inactive) Split->pH7 pH4 Condition B: pH 4.5 (Hex Active / OGA Inactive) Split->pH4 Tx_Lactone_7 Add 1,5-Lactone pH7->Tx_Lactone_7 Tx_Thiamet_7 Add Thiamet-G pH7->Tx_Thiamet_7 Tx_Lactone_4 Add 1,5-Lactone pH4->Tx_Lactone_4 Tx_Thiamet_4 Add Thiamet-G pH4->Tx_Thiamet_4 Result_7 Both Inhibit (Confirms Potency) Tx_Lactone_7->Result_7 Tx_Thiamet_7->Result_7 Result_4_L Lactone Inhibits (CONFIRMS NON-SPECIFICITY) Tx_Lactone_4->Result_4_L Result_4_T No Inhibition (Confirms Specificity) Tx_Thiamet_4->Result_4_T

Caption: Workflow to distinguish OGA vs. Hex A/B inhibition. The Lactone inhibits in both arms; Thiamet-G only in the neutral arm.

References

  • Macauley, M. S., & Vocadlo, D. J. (2010). Increasing O-GlcNAc levels: An overview of small-molecule inhibitors of O-GlcNAcase. Biochimica et Biophysica Acta (BBA) - General Subjects. Link

  • Yuzwa, S. A., et al. (2008).[3] A potent mechanism-inspired O-GlcNAcase inhibitor that blocks phosphorylation of tau in vivo. Nature Chemical Biology. Link

  • Dorfmueller, H. C., et al. (2006). GlcNAcstatin: a picomolar, selective O-GlcNAcase inhibitor that modulates intracellular O-GlcNAcylation levels. Journal of the American Chemical Society. Link

  • Haltiwanger, R. S., et al. (1998). Enzymatic addition of O-GlcNAc to nuclear and cytosolic proteins.[4][5] Current Protocols in Protein Science. Link

  • Kiss, M., et al. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences. Link

Sources

A Senior Application Scientist's Guide to Differentiating Competitive vs. Non-Competitive Inhibition: An Analysis of 2-Acetamido-2-deoxy-D-glucono-1,5-lactone

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally distinguish between competitive and non-competitive enzyme inhibition. We will use 2-Acetamido-2-deoxy-D-glucono-1,5-lactone, a known inhibitor of glycoside hydrolases, as a central case study to illustrate these fundamental principles of enzyme kinetics. The methodologies and analytical logic presented herein are designed to ensure scientific rigor and generate trustworthy, reproducible data.

Foundational Concepts: The Modes of Reversible Enzyme Inhibition

Enzyme inhibitors are critical tools in biochemistry and pharmacology, modulating the activity of enzymes to study biological pathways or to achieve therapeutic effects.[1] Reversible inhibitors, which bind non-covalently, are broadly classified by their mechanism of action relative to the enzyme's substrate.[1] Understanding this mechanism is paramount for drug design and lead optimization.

Competitive Inhibition: This occurs when an inhibitor, often structurally similar to the substrate, binds to the enzyme's active site.[2][3] This binding event physically prevents the substrate from accessing the active site.[3][4][5] A key characteristic of competitive inhibition is that it can be overcome by increasing the substrate concentration; at a sufficiently high concentration, the substrate effectively outcompetes the inhibitor for binding to the active site.[2][5]

Non-competitive Inhibition: In this mode, the inhibitor binds to the enzyme at a location distinct from the active site, known as an allosteric site.[3][5] This binding induces a conformational change in the enzyme, which reduces its catalytic efficiency without preventing the substrate from binding.[5] Consequently, the effects of a non-competitive inhibitor cannot be surmounted by increasing the substrate concentration.[5]

Recent studies have established that this compound and its derivatives act as potent competitive inhibitors of human O-linked β-N-acetylglucosaminidase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB).[6][7][8][9][10][11] This is a critical piece of information, as misregulation of these enzymes is implicated in various diseases, including neurodegenerative disorders and cancer.[6][8][11]

G cluster_0 Competitive Inhibition cluster_1 Non-Competitive Inhibition E Enzyme (E) Active Site ES Enzyme-Substrate (ES) Product Formation E:f0->ES:f0 EI Enzyme-Inhibitor (EI) Inactive E:f0->EI:f0 S Substrate (S) S->E:f1 Binds I Inhibitor (I) I->E:f1 Competes & Binds P Product (P) ES:f1->P P->E:f0 Enzyme Regenerated E2 Enzyme (E) Active Site Allosteric Site ES2 Enzyme-Substrate (ES) Product Formation E2:f0->ES2:f0 EI2 Enzyme-Inhibitor (EI) Inactive E2:f0->EI2:f0 S2 Substrate (S) S2->E2:f1 Binds I2 Inhibitor (I) I2->E2:f2 Binds I2->ES2:f0 Binds ESI2 Enzyme-Substrate-Inhibitor (ESI) Inactive ES2:f0->ESI2:f0 P2 Product (P) ES2:f1->P2 P2->E2:f0 Enzyme Regenerated

Caption: Mechanisms of competitive and non-competitive inhibition.

Experimental Design: Unveiling the Inhibition Modality

The cornerstone of differentiating inhibition types is the systematic analysis of enzyme reaction rates under varying substrate and inhibitor concentrations.[1] This allows for the determination of key kinetic parameters: the Michaelis constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ).

  • Vₘₐₓ : Represents the maximum rate of the reaction when the enzyme is saturated with the substrate.[12][13]

  • Kₘ : The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an inverse measure of the substrate's binding affinity to the enzyme.[13]

The distinct effects of competitive and non-competitive inhibitors on these parameters form the basis of our analysis:

  • Competitive Inhibition : Increases the apparent Kₘ (less affinity) but Vₘₐₓ remains unchanged.[5][12]

  • Non-competitive Inhibition : Reduces the apparent Vₘₐₓ (lower efficiency) but Kₘ remains unchanged.[5][12]

These changes are visualized using Michaelis-Menten and Lineweaver-Burk plots.[4][14] The Lineweaver-Burk plot, a double reciprocal transformation of the Michaelis-Menten equation (1/V₀ vs. 1/[S]), is particularly useful as it linearizes the data, making the determination of Kₘ and Vₘₐₓ more straightforward.[4][13][14][15]

Protocol: Kinetic Analysis of hOGA Inhibition by this compound

This protocol provides a robust method for determining the inhibition modality. The causality for each step is explained to ensure a self-validating experimental design.

A. Materials and Reagents

  • Enzyme: Recombinant full-length human O-GlcNAcase (hOGA).[7]

  • Inhibitor: this compound (CAS 19026-22-3).

  • Substrate: 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide (4-MU-GlcNAc).

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, optimized for hOGA stability and activity.

  • Stop Solution: e.g., 0.1 M Glycine-NaOH, pH 10.5.

  • Instrumentation: 96-well microplate reader capable of fluorescence detection (Excitation: ~365 nm, Emission: ~445 nm).[16]

B. Step-by-Step Procedure

  • Reagent Preparation:

    • Causality: Accurate concentrations are fundamental to kinetic analysis.

    • Prepare a concentrated stock solution of this compound in assay buffer. Perform a serial dilution to create a range of inhibitor concentrations.

    • Prepare a stock solution of the substrate (4-MU-GlcNAc) in the assay buffer. Create a serial dilution series that brackets the known or estimated Kₘ of hOGA for this substrate. A typical range might be 0.1x to 10x Kₘ.

    • Dilute the hOGA enzyme in cold assay buffer to the desired working concentration.

  • Assay Setup (96-well plate):

    • Causality: A matrix of substrate and inhibitor concentrations is required to observe the effect on Kₘ and Vₘₐₓ.

    • Design the plate layout to include wells for:

      • No-enzyme controls (substrate only).

      • No-inhibitor controls (enzyme + substrate range).

      • Inhibited reactions (enzyme + fixed inhibitor concentration + substrate range). Repeat for several fixed inhibitor concentrations.

    • Add a fixed volume of assay buffer to all wells.

    • Add the appropriate volume of the inhibitor serial dilutions to the 'inhibited' wells.

    • Add a fixed amount of the hOGA enzyme solution to all wells except the 'no-enzyme' controls.[16]

  • Pre-incubation:

    • Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated.

    • Pre-incubate the plate for 15-30 minutes at the optimal temperature for the enzyme (e.g., 37°C).[16]

  • Reaction Initiation and Monitoring:

    • Causality: The reaction is started by the addition of the substrate, and the initial linear rate (V₀) is the most accurate measure of enzyme activity before substrate depletion or product inhibition occurs.

    • Initiate the reaction by adding the substrate serial dilutions to all wells.[16]

    • Immediately place the plate in the microplate reader and begin measuring fluorescence at regular intervals (e.g., every 60 seconds) for a defined period (e.g., 30-60 minutes).

  • Data Acquisition:

    • Record the fluorescence intensity over time for each well. The rate of increase in fluorescence is proportional to the rate of product formation.

Data Analysis and Interpretation

Caption: Workflow for enzyme inhibition data analysis.

  • Calculate Initial Velocity (V₀): For each reaction, plot fluorescence versus time. The initial velocity is the slope of the linear portion of this curve.

  • Generate Plots:

    • Michaelis-Menten Plot: Graph V₀ versus substrate concentration ([S]) for each inhibitor concentration.

    • Lineweaver-Burk Plot: Graph 1/V₀ versus 1/[S] for each inhibitor concentration.[4]

  • Interpret the Results:

    • Competitive Inhibition: On the Lineweaver-Burk plot, the lines for the inhibited and uninhibited reactions will intersect at the y-axis (1/Vₘₐₓ is constant), but will have different x-intercepts (-1/Kₘ changes).[4][15]

    • Non-competitive Inhibition: The lines will intersect on the x-axis (-1/Kₘ is constant), but will have different y-intercepts (1/Vₘₐₓ changes).[4]

Table 1: Expected Kinetic Parameters for Different Inhibition Types

ConditionVₘₐₓKₘApparent VₘₐₓApparent Kₘ
No Inhibitor 10010 µM10010 µM
Competitive Inhibitor 10010 µM100 (Unchanged)> 10 µM (Increased)
Non-competitive Inhibitor 10010 µM< 100 (Decreased)10 µM (Unchanged)

Based on existing literature, the analysis of this compound against hOGA is expected to yield data consistent with competitive inhibition .[6][7][8][9] This would manifest as a Lineweaver-Burk plot where all lines converge on the y-axis.

Concluding Remarks

Distinguishing between competitive and non-competitive inhibition is not merely an academic exercise; it is a fundamental step in characterizing any enzyme inhibitor. The experimental and analytical framework detailed in this guide provides a reliable pathway to determine the mechanism of action for compounds like this compound. By understanding how an inhibitor interacts with its target enzyme, researchers can make more informed decisions in drug discovery, chemical biology, and the broader life sciences.

References

  • Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Retrieved from [Link]

  • Knya. (2024, April 16). Difference Between Competitive and Noncompetitive Enzyme Inhibition. Retrieved from [Link]

  • Knights of the Round Table. (2025, May 23). Competitive vs Noncompetitive Inhibition: Enzyme Kinetics for USMLE Step 1. Retrieved from [Link]

  • Szigeti, M., et al. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. International Journal of Molecular Sciences, 23(3), 1037. Retrieved from [Link]

  • Somsák, L., et al. (2021). Nanomolar inhibition of human OGA by this compound semicarbazone derivatives. European Journal of Medicinal Chemistry, 223, 113649. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Acetamido-2-deoxy-D-gluconhydroximolactone- and Chitobionhydroximolactone-DerivedN-Phenylcarbamates, Potential Inhibitors of ?-N-Acetylglucosaminidase. Retrieved from [Link]

  • Szigeti, M., et al. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PubMed. Retrieved from [Link]

  • Lancashire Online Knowledge. (2025, August 6). 2-Acetamido-2-deoxy- d -glucono-1,5-lactone Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Retrieved from [Link]

  • OMICS International. (n.d.). Enzyme Inhibition: Mechanisms, Types and Significance. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples. Retrieved from [Link]

  • Slideshare. (n.d.). Enzyme kinetics- michaelis menten model, lineweaver burk plot. Retrieved from [Link]

  • AK Lectures. (n.d.). Lineweaver-Burk Plot and Reversible Inhibition. Retrieved from [Link]

  • ResearchGate. (2025, October 14). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. Retrieved from [Link]

  • Szigeti, M., et al. (2022). This compound Sulfonylhydrazones: Synthesis and Evaluation as Inhibitors of Human OGA and HexB Enzymes. PMC. Retrieved from [Link]

  • MCAT Biochemistry. (2023, November 28). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Retrieved from [Link]

  • PMC. (n.d.). Mixed and non-competitive enzyme inhibition: underlying mechanisms and mechanistic irrelevance of the formal two-site model. Retrieved from [Link]

  • PLB Lab Websites. (n.d.). Lecture 10 Enzyme inhibition kinetics. Retrieved from [Link]

  • Biology LibreTexts. (2025, December 12). 12: Activity 3-3 - Identifying the Type of Enzyme Inhibition. Retrieved from [Link]

  • PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved from [Link]

  • ResearchGate. (2025, November 11). Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. Retrieved from [Link]

  • He, Y., et al. (2011). Inhibition of a bacterial O-GlcNAcase homologue by lactone and lactam derivatives: structural, kinetic and thermodynamic analyses. Amino Acids, 40(3), 829-39. Retrieved from [Link]

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Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Acetamido-2-deoxy-D-glucono-1,5-lactone

[1][2]

Executive Summary: The Dual-Safety Protocol

As a Senior Application Scientist, I must clarify a critical misconception: handling 2-Acetamido-2-deoxy-D-glucono-1,5-lactone (CAS: 19026-22-3) is not just about protecting the scientist from the chemical; it is equally about protecting the chemical from the environment.[1]

This compound is a potent, transition-state analogue inhibitor of N-acetyl-β-D-glucosaminidase (Hexosaminidase) .[1] While its acute toxicity profile is relatively benign compared to cytotoxic payloads, its biological specificity dictates strict particulate containment.[1] Furthermore, as a lactone, it is thermodynamically unstable in moist air, prone to hydrolysis into its ring-opened acid form, which renders it experimentally useless.[1]

This guide prioritizes two goals:

  • Bio-Containment: Preventing inhalation of a biologically active enzyme inhibitor.[1]

  • Reagent Integrity: Preventing moisture-induced hydrolysis of the lactone ring.[1]

Risk Assessment & Hazard Identification

Before selecting PPE, we must quantify the risk.[1] This compound is generally classified as a biochemical reagent rather than a high-hazard toxin, but Good Laboratory Practice (GLP) requires treating all enzyme inhibitors as potentially harmful sensitizers.[1]

Hazard CategoryClassificationOperational Implication
Acute Toxicity Low (Not GHS classified as fatal/toxic)Standard chemical hygiene is sufficient.[1]
Biological Activity High (Specific Enzyme Inhibitor)Inhalation of dust must be prevented to avoid respiratory enzyme inhibition.[1]
Chemical Stability Moisture Sensitive (Lactone)CRITICAL: Hydrolyzes to N-acetyl-glucosaminic acid in humid air.[1]
Physical State Fine Crystalline PowderHigh potential for static charge and aerosolization during weighing.[1]

PPE Selection Matrix

Do not default to generic "gloves and glasses."[1] Select PPE based on the specific manipulation being performed.[1]

Visual Decision Aid: PPE Selection

PPE_Decision_MatrixStartTask IdentificationSolubilizationSolubilization / Wet WorkStart->SolubilizationWeighingWeighing / Dry PowderStart->WeighingSpillSpill Cleanup (>1g)Start->SpillStandardStandard PPE:Lab Coat + Safety Glasses+ Nitrile Gloves (0.11mm)Solubilization->StandardLow Aerosol RiskWeighing->StandardRespiratoryAdd Respiratory Protection:N95 Mask or Fume HoodWeighing->RespiratoryHigh Dust PotentialSpill->RespiratoryDoubleGloveEnhanced Dermal:Double Nitrile Gloves+ Tyvek SleevesSpill->DoubleGlove

Figure 1: Task-based PPE selection logic.[1] Note that respiratory protection is triggered by "Dry Powder" handling to prevent inhalation of the inhibitor.[1]

Detailed PPE Specifications
ComponentRecommendationScientific Rationale
Hand Protection Nitrile (0.11 mm min) Latex is avoided to prevent protein contamination in biochemical assays.[1] Nitrile offers excellent resistance to sugar derivatives.[1]
Respiratory Fume Hood (Primary) or N95 (Secondary)Engineering controls (Hood) are superior.[1] If weighing on an open bench, an N95 is mandatory to prevent inhaling the inhibitor.[1]
Eye Protection Safety Glasses w/ Side Shields Standard impact protection.[1] Goggles are only necessary if creating large volume splashes.[1]
Body Cotton Lab Coat (Buttoned)Prevents static buildup common with synthetic coats, which can scatter the fine lactone powder.[1]

Operational Protocol: The "Zero-Hydrolysis" Handling Method

The following protocol ensures you do not degrade the lactone ring during handling.

Step 1: Environmental Control
  • Humidity Check: Ensure the lab humidity is <50%. If high, handle the container inside a desiccated glove box or use a nitrogen-flushed glove bag.[1]

  • Temperature: Equilibrate the bottle to room temperature before opening to prevent condensation, which triggers immediate hydrolysis.[1]

Step 2: Weighing (The Critical Step)[1]
  • Don PPE: Lab coat, nitrile gloves, safety glasses.[1]

  • Static Discharge: Use an anti-static gun on the spatula and weigh boat.[1] Sugar lactones are prone to static flight.[1]

  • Transfer: Weigh quickly. Do not leave the stock bottle open.

  • Seal: Parafilm the stock bottle immediately after use.

Step 3: Solubilization
  • Solvent Choice: Water accelerates hydrolysis.[1] If possible, dissolve in DMSO or anhydrous methanol for stock solutions.[1]

  • Aqueous Buffers: If an aqueous solution is required for the assay, prepare it immediately prior to use .[1]

    • Note: The half-life of the lactone ring in neutral pH water is finite.[1] Do not store aqueous stocks at 4°C for long periods; they will convert to the acid form (inactive).[1]

Emergency Response & Disposal

Biological Spill Response Workflow

Spill_Responsecluster_logicRationaleSpillPowder Spill DetectedIsolateIsolate Area(Prevent Foot Traffic)Spill->IsolatePPE_UpUpgrade PPE:N95 + Double GlovesIsolate->PPE_UpCleanWet Wipe Method(Do NOT Sweep)PPE_Up->CleanDeactivateSurface Decon:70% Ethanol or WaterClean->DeactivateNoteSweeping createsaerosols containingthe inhibitor.Clean->NoteDisposeSolid Waste BinDeactivate->Dispose

Figure 2: Spill response workflow emphasizing the prevention of aerosol generation.

Disposal Procedures

Unlike heavy metals or halogenated solvents, this compound is carbon, hydrogen, nitrogen, and oxygen.[1] However, regulatory compliance dictates specific streams.[1]

  • Solid Waste: Dispose of contaminated gloves, weigh boats, and paper towels in the Solid Chemical Waste bin.[1]

  • Liquid Waste:

    • Organic Solvent (DMSO/Methanol): Dispose in Non-Halogenated Organic waste.[1]

    • Aqueous Solutions: While generally non-toxic, do not pour down the drain unless your facility has a specific permit for non-hazardous sugar derivatives.[1] Default to Aqueous Chemical Waste .[1]

  • Container: Triple rinse the empty bottle with water (hydrolyzing any residue) before discarding the glass in the glass recycling/sharps bin.[1]

References

  • Santa Cruz Biotechnology. this compound (CAS 19026-22-3) Product Data.[1][2] Retrieved from [1]

  • National Institutes of Health (PubChem). N-Acetylglucosamino-1,5-lactone Compound Summary.[1] Retrieved from [1]

  • MedChemExpress. D-(+)-Glucono-1,5-lactone Safety Data Sheet (Analogous Lactone Handling). Retrieved from

  • Vanderbilt University. Guide to Laboratory Sink/Sewer Disposal of Wastes (Sugar Derivatives). Retrieved from [1]

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Acetamido-2-deoxy-D-glucono-1,5-lactone
Reactant of Route 2
2-Acetamido-2-deoxy-D-glucono-1,5-lactone

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